Primaquine is a prodrug requiring metabolic activation. The key steps and entities in this process are outlined below.
Primaquine's two-step activation leads to parasite death via oxidative damage.
Step 1: Initial Metabolism by CYP2D6: Primaquine is first metabolized in the host liver by the cytochrome P450 enzyme, primarily CYP2D6, into hydroxylated metabolites (OH-PQm) such as 5-hydroxyprimaquine (5-HPQ) and 5,6-dihydroxyprimaquine (5,6-DPQ) [1]. The efficacy of the parent drug against liver stages is highly dependent on the host's CYP2D6 status [1] [2].
Step 2: Redox Cycling and H₂O₂ Production: These hydroxylated metabolites are unstable and spontaneously oxidize into reactive quinoneimine metabolites (e.g., PQ quinoneimine (PQQI) and 6-hydroxy-5-quinoneimine (6OHPQQI)) [1]. The key enzyme Cytochrome P450 NADPH:Oxidoreductase (CPR), present in the liver and bone marrow, directly reduces these quinoneimines back to their hydroxylated forms. This sets up a redox cycle where repeated reduction and oxidation leads to a massive generation of hydrogen peroxide (H₂O₂), causing fatal oxidative damage to the parasite [1] [2].
This mechanism explains primaquine's unique stage-specific activity [3] [4]:
Activity against Liver Hypnozoites (P. vivax and P. ovale): For radical cure, primaquine targets the dormant liver forms (hypnozoites). The generated OH-PQm have direct, CYP2D6-independent activity against these stages [1] [2].
Gametocytocidal Activity (P. falciparum): A single low dose of primaquine is a potent gametocide that blocks malaria transmission. The parent drug requires activation to OH-PQm, and its full effect is potentiated ~1000-fold by CPR, leading to rapid gametocyte clearance and sterilization [5] [1].
| Metabolite | Type | Role in Mechanism / Activity Notes |
|---|---|---|
| 5-Hydroxy Primaquine (5-HPQ) | Hydroxylated Metabolite (OH-PQm) | Formed via CYP2D6; precursor to quinoneimines; direct activity against liver stages [1] [2]. |
| 5,6-Dihydroxy Primaquine (5,6-DPQ) | Hydroxylated Metabolite (OH-PQm) | Shows the highest gametocytocidal potency among metabolites [1]. |
| Primaquine Quinoneimine (PQQI) | Quinoneimine | Generated from spontaneous oxidation of OH-PQm; substrate for CPR in the redox cycle [1]. |
| Carboxy-Primaquine (cPQ) | Inactive Metabolite | Major plasma metabolite generated by monoamine oxidase (MAO-A); generally considered biologically inert [6] [5] [7]. |
Key findings on primaquine's mechanism are supported by robust in vitro models:
Liver Stage Assay (Influence of CYP2D6): Advanced micropatterned cocultures (MPCC) of human primary hepatocytes with varying CYP2D6 activity were infected with P. falciparum sporozoites and treated with primaquine or its metabolites. Primaquine's IC₅₀ was >14-fold higher in low metabolizer hepatocytes, while OH-PQm showed potent, CYP2D6-independent activity [1] [2].
Gametocyte Assay and Role of CPR: A transgenic P. falciparum gametocyte line (GC-LUC) was used. Primaquine and OH-PQm were incubated with Human Liver Microsomes (HLM), CYP2D6 baculosomes, or recombinant human CPR. Gametocytocidal activity was significantly potentiated by HLM and, crucially, by CPR alone, independent of CYP2D6. This was confirmed by directly measuring H₂O₂ production and showing its critical role in parasite killing [1] [2].
Enantiomer-Specific Metabolism: Primaquine is a racemic drug. The (R)-(-) enantiomer is primarily metabolized to carboxy-primaquine (cPQ), while the (S)-(+) enantiomer forms the PQ-N-carbamoyl glucuronide (PQ-N-CG) metabolite [7]. This divergence may influence efficacy and toxicity profiles.
Safety and Tolerability: The same metabolites and redox cycling process that kill parasites are responsible for primaquine's primary safety concern: dose-dependent hemolysis in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency [6] [3] [5]. G6PD deficiency impairs the red blood cells' ability to handle oxidative stress, making them susceptible to damage from the H₂O₂ generated by primaquine's active metabolites [3] [4].
The modern understanding of primaquine's mechanism provides a rational foundation for developing safer and more effective 8-aminoquinoline drugs. Future research can focus on molecules with optimized metabolic activation pathways that retain efficacy while minimizing the oxidative potential in red blood cells.
While not specific to primaquine, research on endothelial barrier function often involves the following methodologies. You can adapt this framework to design your own studies on primaquine diphosphate.
| Investigation Area | Common Experimental Models | Key Readouts & Techniques |
|---|
| Barrier Function & Permeability | In vitro: Endothelial cell monolayers (e.g., HPAECs, PMVECs); Transwell/ECIS assays In vivo: Animal models (e.g., murine ALI) | Trans-Endothelial Electrical Resistance (TEER) Macromolecule tracer flux (e.g., Evans Blue dye, FITC-dextran) [1] Analysis of protein in Bronchoalveolar Lavage Fluid (BALF) [1] | | Signaling Pathways & Molecular Mechanisms | Cell culture treated with agonists/antagonists; Genetic manipulation (e.g., siRNA, KO mice) | Western Blot (e.g., for AMPK, Drp1, p38 MAPK phosphorylation) [2] [3] [1] Immunofluorescence (e.g., actin cytoskeleton, junctional proteins) ELISA (inflammatory cytokines: TNF-α, IL-1β, IL-6) [1] | | Cell Viability & Death | Cell culture under stress (e.g., LPS, drug treatment) | Assays for necroptosis, apoptosis, and inflammation [1] |
Once you have data, you can use Graphviz to create clear diagrams of signaling pathways or experimental workflows. Below is a template you can adapt, using a color palette and design that ensures clarity and accessibility.
An adaptable template for mapping primaquine's potential effects on endothelial signaling.
The lack of a direct, consolidated resource means your research will likely involve connecting insights from related areas:
The 2021 study by Maharjan et al. identified Primaquine Diphosphate (PD) as a potential inhibitor of vascular leakage through drug repositioning [1]. The research suggests that PD stabilizes the endothelial barrier and blocks vascular endothelial growth factor (VEGF)-induced hyperpermeability.
The diagram below illustrates the signaling pathway through which this compound (PD) is proposed to exert its barrier-stabilizing effects, primarily via the ubiquitin-specific protease 1 (USP1).
Proposed PD pathway for endothelial barrier stabilization.
The anti-permeability effects of PD were demonstrated across multiple experimental models, from in vitro cellular assays to in vivo animal models. The table below summarizes the quantitative findings from these key experiments.
Table 1: Summary of Key Experimental Findings on this compound (PD)
| Experimental Model | Treatment Groups | Key Outcome Measures | Results | Citation |
|---|---|---|---|---|
| In vitro HUVEC Permeability Assay | Control, VEGF (30 ng/mL), VEGF + PD (5 µM) | Transendothelial Electrical Resistance (TEER); FITC-dextran flux | PD significantly inhibited VEGF-induced decrease in TEER and increase in FITC-dextran flux [1]. | |
| In vivo Miles Assay (Mouse) | VEGF, VEGF + PD (intradermal, 5 µM) | Vascular leakage (extravasated dye) | PD significantly reduced VEGF-induced vascular leakage [1]. | |
| In vivo Diabetic Retinopathy Model (Mouse, STZ-induced) | Control, PD | Vascular leakage in the retina | PD significantly reduced leakage in a diabetic retinopathy model [1]. | |
| Target Identification | PD, USP1 Inhibitors (SJB2-043, ML-323) | Deubiquitinating enzyme activity; Endothelial permeability | PD was identified as a potential USP1 activator. USP1 inhibition itself reduced VEGF-induced permeability [1]. |
For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the core methodologies used in the study.
Table 2: Detailed Experimental Protocols from the Cited Research
| Protocol Area | Key Details | | :--- | :--- | | Cell Culture | Human Umbilical Vein Endothelial Cells (HUVECs) and Human Retinal Endothelial Cells (HRECs) were used. HUVECs were maintained in Medium 199 with 20% FBS, 3 ng/mL bFGF, and 5 U/mL heparin [1]. | | In Vitro Permeability Assay | HUVECs were seeded on 1% gelatin-coated Transwell filters (0.4 µm pore size). Confluent cells were serum-starved, pre-treated with PD (5 µM) for 30 min, then induced with VEGF (30 ng/mL) for 30 min. Permeability was quantified by measuring Transendothelial Electrical Resistance (TEER) and FITC-dextran flux [1]. | | Immunofluorescence Staining | HUVECs were fixed, permeabilized, and incubated with primary antibodies (e.g., anti-VE-cadherin). Actin filaments were stained with rhodamine phalloidin. Cells were visualized using fluorescence and confocal microscopy [1]. | | Target Identification & Mechanism | The mechanism was investigated using targeted prediction programs and deubiquitinating enzyme activity assays. The role of USP1 was confirmed using specific USP1 inhibitors (SJB2-043, ML-323) in endothelial permeability assays [1]. | | In Vivo Models |
The discovery of this compound's barrier-stabilizing properties presents several promising research avenues:
When interpreting these findings, keep the following context in mind:
I hope this structured technical summary provides a solid foundation for your research or development work. Should you require more specific information on a particular experimental technique or biological pathway, please do not hesitate to ask.
Primaquine diphosphate is an 8-aminoquinoline antimalarial that has remained clinically indispensable for over 70 years despite its well-characterized safety challenges. It holds a unique therapeutic position as the only drug approved by the US FDA for radical cure of Plasmodium vivax and Plasmodium ovale malaria through its activity against dormant hypnozoites in the liver. Additionally, primaquine displays potent gametocytocidal activity against Plasmodium falciparum, leading the WHO to recommend single low doses for malaria transmission control in elimination campaigns [1] [2].
The clinical utility of primaquine has been consistently constrained by its dose-dependent hemolytic toxicity in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, the most common human enzymopathy affecting over 400 million people worldwide [2]. This toxicity stems from the oxidative stress induced by primaquine metabolites on erythrocytes with limited NADPH-reducing capacity. Further complexity arises from the recognition that primaquine is a prodrug whose activation depends substantially on cytochrome P450 2D6 (CYP2D6) metabolism, creating the potential for treatment failures in patients with impaired CYP2D6 function [1] [3].
A critical aspect of primaquine's pharmacology that has gained increased attention is its chiral nature. Primaquine contains an asymmetric center in its 4-amino-1-methylbutyl side chain, resulting in two enantiomers: (+)-(S)-primaquine (SPQ) and (-)-(R)-primaquine (RPQ). Despite known differences in their metabolism and toxicity profiles, primaquine continues to be administered as a racemic mixture (50:50 combination of both enantiomers) in clinical practice [4] [5]. Contemporary research has focused on characterizing the enantioselective pharmacokinetics and metabolism of primaquine to determine whether using a single enantiomer could improve its therapeutic index [6] [7].
Recent clinical studies have systematically investigated the differential pharmacokinetic behavior of primaquine enantiomers in healthy human volunteers. In a crossover study design where subjects received individual enantiomers (22.5 mg) and racemic primaquine (45 mg), researchers observed marked differences in the exposure and elimination of the two enantiomers [4] [6].
Table 1: Comparative Pharmacokinetic Parameters of Primaquine Enantiomers in Healthy Human Volunteers (Single-Dose Administration)
| Parameter | (+)-(S)-Primaquine (SPQ) | (-)-(R)-Primaquine (RPQ) | Racemic Primaquine | Clinical Significance |
|---|---|---|---|---|
| Cmax (plasma) | Higher | Lower | Intermediate | SPQ has greater systemic availability |
| AUC0-last | Higher (∼2.7× RPQ) | Lower | Intermediate | SPQ exposure significantly greater |
| Tmax (h) | 1.0 | 0.5 | 0.5-1.0 | RPQ absorbed and metabolized more rapidly |
| T1/2 (h) | 1.9 | 0.45 | ~1.0 | RPQ eliminated much faster |
| Vd/F | Lower | Higher | Intermediate | RPQ has greater tissue distribution |
| CL/F | Lower | Higher | Intermediate | RPQ more rapidly cleared |
| Major Metabolites | PQ-N-carbamoyl glucuronide | Carboxyprimaquine (cPQ) | Both metabolites present | Distinct metabolic pathways |
The shorter half-life and higher clearance observed for RPQ correlate with its more efficient conversion to carboxyprimaquine (cPQ) via monoamine oxidase-A (MAO-A) mediated metabolism. Conversely, the prolonged exposure to SPQ appears related to its preference for alternative metabolic pathways, particularly direct conjugation [6]. These differences were consistent across dose levels (15 mg and 30 mg enantiomer doses) and did not demonstrate dose-dependent kinetics in the range studied.
Although human tissue distribution data are ethically challenging to obtain, studies in male Albino ND4 Swiss mice have revealed striking enantioselective differences in tissue distribution patterns that may have clinical relevance [7].
Table 2: Tissue Distribution of Primaquine Enantiomers in Mouse Models (45 mg/kg Oral Dose)
| Tissue | SPQ:R PQ Concentration Ratio | Key Observations | Potential Therapeutic Implications |
|---|---|---|---|
| Liver | 3:1 | SPQ achieved 100× plasma Cmax vs. 40× for RPQ | High liver exposure correlates with anti-hypnozoite activity |
| Lungs | 49:1 | Extremely high SPQ accumulation | Potential for lung-specific toxicities or applications |
| Kidneys | 6:1 | Moderate SPQ preference | Possible renal elimination pathway differences |
| Spleen | 2:1 | Modest enantioselectivity | Relevance to hemolytic toxicity unclear |
| Brain | Not quantified | Both enantiomers detected | CNS penetration potential for both enantiomers |
| Plasma | 1:1.67 (RPQ higher) | RPQ higher in plasma but lower in tissues | RPQ may have greater extravascular distribution |
The marked enrichment of SPQ in tissues, particularly the liver and lungs, suggests this enantiomer may contribute disproportionately to both therapeutic effects and tissue-specific toxicities. The liver concentrations of both enantiomers substantially exceeded plasma levels, consistent with primaquine's efficacy against liver-stage parasites [7].
Primaquine undergoes extensive and complex metabolism in humans, with recent studies identifying over 34 metabolites in plasma and urine samples from healthy volunteers [2]. The metabolic pathways can be categorized into three principal routes that demonstrate significant enantioselectivity:
Pathway 1 (Direct Conjugation): Involves direct phase II metabolism of the parent drug through glucuronidation, carbamoylation, or acetylation. The PQ-N-carbamoyl glucuronide metabolite is formed exclusively from SPQ, representing a major enantioselective pathway [4] [6].
Pathway 2 (Cytochrome P450 Oxidation): Primarily mediated by CYP2D6, this pathway generates hydroxylated metabolites at various positions on the quinoline ring (mono-, di-, or tri-hydroxylations). These hydroxylated metabolites may undergo further glucuronide conjugation. The unstable intermediate 5-hydroxyprimaquine rapidly converts to primaquine-5,6-orthoquinone (POQ), considered a potentially active metabolite [8] [2].
Pathway 3 (MAO-A Mediated Deamination): This major pathway involves oxidative deamination of the terminal amine by monoamine oxidase A (MAO-A), forming carboxyprimaquine (cPQ) as the primary plasma metabolite. This pathway strongly favors RPQ metabolism, with studies showing significantly higher cPQ formation from RPQ compared to SPQ [4] [6].
The following diagram illustrates the relationship between the metabolic pathways and the resulting metabolites for each enantiomer:
This comprehensive metabolic scheme illustrates the enantioselective preferences observed in human studies, where SPQ predominantly undergoes direct conjugation to form PQ-N-carbamoyl glucuronide, while RPQ is preferentially metabolized via MAO-A to form carboxyprimaquine. Both enantiomers can undergo CYP2D6-mediated oxidation, though this pathway may favor SPQ [4] [6] [2].
The metabolism and efficacy of primaquine are significantly influenced by genetic polymorphisms, particularly in the CYP2D6 gene. Clinical evidence demonstrates that:
CYP2D6 intermediate metabolizers (common in Asian populations, with CYP2D610/10 genotype frequency of 32.94% in Thais) exhibit reduced formation of the active oxidative metabolite POQ, with approximately 2.8-fold lower urinary excretion compared to normal metabolizers [8].
In Venezuelan malaria patients, approximately 25% possessed intermediate or poor metabolizer phenotypes, and these patients experienced higher rates of P. vivax recurrence (20.5% recurrence rate), suggesting treatment failures due to inadequate activation of primaquine [3].
The CYP2D6*4 allele (null function) was particularly associated with therapeutic failure, with patients having this polymorphism showing significantly higher relapse rates despite standard primaquine dosing [3].
Modern analytical methods for quantifying primaquine and its metabolites primarily utilize ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The following protocol represents a validated approach for simultaneous quantification of primaquine enantiomers and key metabolites [6] [2]:
Plasma Sample Preparation:
Urine Sample Preparation:
Modern metabolite identification employs high-resolution mass spectrometry with:
The intersection of pharmacogenomics and primaquine therapy has significant clinical implications:
Table 3: CYP2D6 Phenotype-Based Recommendations for Primaquine Therapy
| CYP2D6 Phenotype | Activity Score | Expected Metabolic Capacity | Clinical Implications | Dosing Considerations |
|---|---|---|---|---|
| Normal Metabolizer | 2 | Extensive formation of active metabolites | Standard efficacy expected | FDA/WHO standard dosing (0.25-0.5 mg/kg/day × 14 days) |
| Intermediate Metabolizer | 1 | Reduced active metabolite formation | Higher risk of relapse | Consider higher total dose (7.0 mg/kg over 14 days) |
| Poor Metabolizer | 0 | Minimal active metabolite formation | High risk of treatment failure | Alternative regimens recommended |
| Ultrarapid Metabolizer | >2 | Enhanced metabolite formation | Potential for increased toxicity | Monitor for adverse effects |
Recent evidence from Venezuela suggests that increasing the total primaquine dose to 7.0 mg/kg (0.5 mg/kg/day for 14 days) may improve radical cure rates in intermediate and poor metabolizers, though this requires further validation in larger trials [3].
Lactating Women:
G6PD-Deficient Individuals:
The pharmacokinetics and metabolism of this compound demonstrate complex enantioselective processes that significantly impact its therapeutic efficacy and safety profile. The differential metabolism of SPQ and RPQ through distinct pathways explains their varying exposure patterns and supports further investigation of enantiomer-specific dosing strategies.
Key research priorities include:
This compound is an 8-aminoquinoline compound that has been used as an antimalarial agent since the 1950s, but recent research has revealed unexpected therapeutic potential beyond its original indication. Understanding the structure-activity relationship (SAR) of this compound is crucial for both optimizing its antimalarial efficacy and exploring its repurposing for other medical applications. SAR studies systematically correlate specific structural features of a drug molecule with its biological activities and physicochemical properties, providing essential insights for rational drug design and optimization. For primaquine, SAR analysis is particularly complex due to its requirement for metabolic activation and the multifaceted nature of its biological effects, which include not only antimalarial action but also newly discovered effects on vascular leakage and cancer cell apoptosis.
The core chemical structure of primaquine consists of a quinoline ring system with an amino pentane side chain at the 8-position. This review synthesizes recent scientific findings to provide a comprehensive technical guide to primaquine's SAR, focusing on the critical structural elements that govern its diverse biological activities, its metabolic transformation pathways, and the molecular mechanisms through which it exerts its effects. Additionally, we present detailed experimental protocols and quantitative data to facilitate further research and development efforts centered on this versatile chemical scaffold.
Quinoline ring system: The 6-methoxyquinoline core provides the basic scaffold essential for biological activity. The methoxy group at the 6-position appears critical for maintaining antimalarial efficacy.
Amino pentane side chain: The 8-aminopentane chain attached to the quinoline ring enables necessary molecular interactions. The primary amine at the terminal position serves as a site for metabolic transformations and molecular recognition.
Chiral center: The presence of a stereogenic center at carbon 2' of the pentane side chain creates two enantiomers with potentially distinct pharmacological profiles, necessitating stereospecific SAR analysis.
Table: Key Structural Elements and Their SAR Contributions
| Structural Element | Position | Function in SAR | Impact on Activity |
|---|---|---|---|
| Methoxy group | 6-position on quinoline | Electron donation and metabolic stability | Essential for antimalarial activity; demethylated metabolites retain activity |
| Primary amine | Terminal of side chain | Site for oxidative deamination and cyclization | Conversion to carboxyprimaquine reduces activity; necessary for metabolic activation |
| Quinoline nitrogen | 1-position on quinoline | Hydrogen bond acceptance and basicity | Important for membrane permeability and intracellular accumulation |
| Aromatic ring system | Core structure | Planar hydrophobic domain | Facilitates intercalation and π-π interactions with biological targets |
The antimalarial activity of primaquine is known to depend heavily on cytochrome P450 metabolism, particularly via the CYP2D6 isoform. Recent research has demonstrated that hydroxylated metabolites, especially 5-hydroxyprimaquine (5-HPQ) and 5,6-dihydroxyprimaquine (5,6-DPQ), are primarily responsible for the drug's efficacy against both liver stages and gametocytes of Plasmodium parasites [1]. These metabolites undergo redox cycling, generating reactive oxygen species that contribute to parasite killing. The quinoneimine metabolites formed from oxidation of the hydroxylated compounds appear to be particularly important intermediates in the mechanism of action.
The demethoxylated metabolite 5,6-DPQ has shown the highest potency against gametocytes, with activity significantly enhanced (approximately 1000-fold) in the presence of cytochrome P450 NADPH:oxidoreductase (CPR) [1]. This enhancement occurs through direct reduction of quinoneimine metabolites by CPR with concomitant excessive generation of hydrogen peroxide (H₂O₂), leading to oxidative stress and parasite death. This two-step biochemical relay mechanism explains both the stage-specificity of primaquine and its ability to kill gametocytes at very low doses.
Table: Enantiomeric Differences in Primaquine Pharmacology
| Parameter | (+)-Primaquine | (-)-Primaquine | Clinical Implications |
|---|---|---|---|
| Antimalarial efficacy | Higher curative efficacy in some models | Lower efficacy in relapse prevention | Enantiomer-specific dosing may optimize therapeutic outcomes |
| Hemolytic toxicity | Potentially greater hemotoxicity | Less hemolytic potential | Safety profile depends on enantiomeric composition |
| Metabolic preferences | Preferentially forms 2- and 5-hydroxy metabolites | Preferentially forms 3- and 4-hydroxy metabolites | Different metabolite profiles may lead to distinct efficacy and safety |
| Systemic exposure | Higher plasma concentrations after racemic administration | Lower plasma concentrations | Potential for enantiomer-specific pharmacokinetics |
| Major metabolic pathway | Hydroxylation of quinoline ring | Oxidative deamination to carboxyprimaquine | Differential metabolism may affect activity and toxicity |
Recent enantiospecific analyses have revealed that the two primaquine enantiomers exhibit distinct pharmacological properties and metabolic fates [2]. After administration of racemic primaquine, human subjects show higher systemic exposure to (+)-primaquine compared to (-)-primaquine. More importantly, the enantiomers undergo different metabolic pathways: (+)-primaquine is preferentially metabolized through CYP2D6-mediated hydroxylation to form 2- and 5-hydroxyprimaquine, while (-)-primaquine primarily undergoes monoamine oxidase-mediated deamination to form carboxyprimaquine [2]. This metabolic divergence likely explains the observed differences in their antimalarial efficacy and toxicity profiles.
Recent drug repositioning efforts have revealed that This compound functions as a potential blocker of vascular leakage by maintaining endothelial barrier integrity [3]. Through systematic SAR investigation, researchers have determined that this activity operates through stabilization of the cortactin actin rings in endothelial cells and inhibition of VEGF-induced actin stress fiber formation. Primaquine was shown to significantly reduce vascular leakage in both the Miles assay and a mouse model of streptozotocin-induced diabetic retinopathy, suggesting potential application for conditions characterized by excessive vascular permeability.
The molecular mechanism for this newly discovered activity appears to involve ubiquitin-specific protease 1 (USP1) as a potential target [3]. Inhibition of USP1 demonstrated a conserved barrier function by inhibiting VEGF-induced leakage in endothelial permeability assays. This represents a previously unrecognized structure-activity relationship for primaquine, distinct from its antimalarial properties, and suggests that specific structural modifications might enhance this activity while reducing antimalarial or toxic effects.
In addition to its effects on vascular function, primaquine has demonstrated anti-leukemic activity against acute promyelocytic leukemia (APL) cells, including those resistant to all-trans retinoic acid (ATRA) [4]. This activity is mediated through induction of apoptosis via inhibition of the NF-κB signaling pathway. The SAR analysis suggests that the planar quinoline system combined with the basic side chain creates a molecular structure capable of interfering with key signaling pathways in cancer cells.
The antileukemic effect was demonstrated in both ATRA-sensitive and ATRA-resistant APL cell lines, with significant inhibition of primary colony formation from untreated or relapsed APL patients [4]. In vivo studies showed that primaquine significantly inhibited NB4-LR2 xenograft tumor growth, supporting its potential repurposing for oncology applications. This newly discovered activity expands the SAR profile of primaquine and suggests additional structural modifications that might enhance its anticancer properties.
Table: Quantitative Activity Profile of Primaquine and Metabolites
| Compound | Anti-gametocyte IC₅₀ (μM) | Liver Stage IC₅₀ (μM) | CPR Enhancement | CYP2D6 Dependence |
|---|---|---|---|---|
| Primaquine (PQ) | >10 (without metabolism) | 0.40 (extensive metabolizer) 5.87 (poor metabolizer) | Minimal | Complete |
| 5-Hydroxy-PQ | ~5 (without CPR) <0.1 (with CPR) | 0.25-0.45 | ~50-fold | None |
| 5,6-Dihydroxy-PQ | ~2 (without CPR) <0.01 (with CPR) | 0.30-0.50 | ~1000-fold | None |
| Carboxy-PQ | Inactive | Inactive | None | Not applicable |
Advanced liquid chromatography-tandem mass spectrometric (LC-MS/MS) methods have been developed for the simultaneous determination of primaquine and its metabolites in biological matrices [5] [6] [2]. These methods typically utilize electrospray ionization in positive ion mode and provide sensitive detection at nanogram-per-milliliter levels. For enantioselective SAR studies, chiral stationary phases such as Chiralcel OD-3R columns enable separation of primaquine enantiomers, which is crucial given their distinct pharmacological profiles [2].
Sample preparation generally involves protein precipitation with acetonitrile followed by solid-phase extraction to remove phospholipids and other matrix components [2]. The validated analytical methods show linearity in the range of 0.571-260 ng/mL for primaquine enantiomers and 2.44-2,500 ng/mL for carboxyprimaquine enantiomers, with intra- and inter-day precision <10% [2]. These analytical techniques provide the necessary tools for detailed SAR studies by enabling precise quantification of parent drug and metabolites in experimental systems.
Objective: To evaluate the effect of this compound on endothelial barrier function [3].
Cell culture: Human umbilical vein endothelial cells are seeded at a density of 6.0 × 10⁴ cells/well on the luminal side of filters (0.4 μm pore size) coated with 1% gelatin in 12-well plates. Cells are grown in EC basal medium containing EGM-2 kit and 10% fetal bovine serum at 37°C in humidified 5% CO₂ until confluent.
Treatment protocol: Cells are starved in serum-free medium for 2 hours and treated with this compound (5 μM) for 30 minutes before induction with VEGF (30 ng/mL) for 30 minutes.
Measurement: Transendothelial electrical resistance is measured using a chop-stick electrode with a volt/ohm meter. The TEER of cell-free gelatin-coated filters is subtracted from measured values and expressed as Ω × cm².
Alternative method: Paracellular vascular permeability is confirmed using fluorescein isothiocyanate-dextran. FITC-dextran is added to the upper compartment, and the absorbance of the lower chamber solution is measured at 492 nm excitation and 520 nm emission.
Objective: To determine the gametocytocidal activity of primaquine and its metabolites [1].
Parasite culture: A P. falciparum 3D7A transgenic strain expressing luciferase specifically in gametocyte stages is used.
Metabolic activation: Test compounds are incubated with human liver microsomes, CYP2D6-expressing baculosomes, or human recombinant CPR to mimic bioactivation.
Viability assessment: Treated gametocytes are assessed using the gametocyte luciferase assay, which measures ATP-dependent luminescence as a surrogate for parasite viability.
Data analysis: Dose-response curves are generated, and IC₅₀ values are calculated using non-linear regression analysis.
Objective: To evaluate the interaction between primaquine and its potential target USP1 [3].
Enzyme activity assay: Deubiquitinating enzyme activity assays are performed using recombinant USP1 enzyme.
Inhibition studies: this compound is incubated with USP1 and fluorogenic ubiquitin substrates to measure inhibition kinetics.
Cellular validation: USP1 inhibition is confirmed in endothelial cells using Western blot analysis of ubiquitinated substrates.
Visualization of Primaquine's Multimodal Mechanisms: This flow diagram illustrates the complex metabolic pathways and signaling mechanisms that contribute to primaquine's diverse biological activities, highlighting the relationship between its chemical structure and multiple pharmacological effects.
The structure-activity relationship of this compound reveals a complex interplay between its chemical structure, metabolic activation, and diverse biological activities. The 8-aminoquinoline scaffold provides a versatile platform for multipharmacology, with specific structural elements governing antimalarial, vascular-stabilizing, and anticancer effects. Recent discoveries of its non-antimalarial activities, particularly in blocking vascular leakage and inducing apoptosis in leukemia cells, highlight the potential for repurposing and optimizing this classic drug.
Future SAR studies should focus on structural modifications that selectively enhance the newly discovered activities while minimizing metabolic activation pathways associated with hemolytic toxicity. The development of enantiomerically pure formulations based on the distinct pharmacological profiles of the two primaquine enantiomers represents another promising direction. Additionally, hybrid molecules incorporating the essential structural elements of primaquine with other pharmacophores may yield novel agents with improved therapeutic indices for various applications beyond antimalarial therapy.
The core mechanism of primaquine-induced apoptosis is a two-step biochemical relay that results in massive hydrogen peroxide (H₂O₂) production [1]. The process is summarized in the following diagram:
Primaquine metabolic activation and ROS-mediated apoptosis pathway. PQ is metabolized into hydroxylated metabolites (OH-PQm) that spontaneously oxidize into quinoneimines (PQQI), which are then reduced back by CPR in a cyclic process that generates H₂O₂, leading to apoptosis.
The resulting oxidative stress primarily triggers the mitochondrial apoptosis pathway (intrinsic pathway). Excess ROS causes oxidative damage to cellular components and promotes pro-apoptotic signaling [2] [3] [4]. Key events in this process are illustrated below:
ROS-mediated mitochondrial apoptosis pathway. Excessive ROS causes direct mitochondrial damage and upregulates pro-apoptotic protein Bax, leading to cytochrome c release, caspase-3 activation, and apoptosis.
Research across various models confirms that primaquine and its metabolites induce cell death through the ROS-mediated intrinsic apoptosis pathway.
| Protein | Role/Change | Experimental System | Citation |
|---|---|---|---|
| Caspase-3 | Activated/cleaved; executioner caspase | Rat liver/kidney mitochondria; in vivo rat model | [4] |
| Bax | Gene expression upregulated; pro-apoptotic | Rat liver/kidney tissues; in vivo rat model | [4] |
| Drp-1 | Upregulated; mediates mitochondrial fission | Rat heart tissue; in vivo rat model | [4] |
| Cytochrome c | Released from mitochondria | Implied in intrinsic apoptosis pathway | [2] [3] |
This stage-specific activity is due to differential expression of the required metabolic enzymes (CYP2D6 and CPR) in the host's liver and bone marrow, where these parasite stages reside [1].
| Parasite Stage | PQ Activity | Key Metabolite | Crucial Enzyme |
|---|---|---|---|
| Liver Stages | Active; IC₅₀ ~0.40 μM (in CYP2D6 extensive metabolizers) | Hydroxylated-PQm (OH-PQm) | Host CYP2D6 |
| Gametocytes | Highly active; potency enhanced ~1000-fold | Quinoneimines (e.g., 6OHPQQI) | Host CPR in liver/bone marrow |
Key experimental approaches used to delineate this pathway include:
Understanding this mechanism opens several research and development avenues:
The proposed signaling pathway through which primaquine diphosphate induces ER stress and apoptosis can be summarized as follows. This pathway is based on findings that primaquine's effect is mediated by ROS and ER stress, leading to caspase-dependent apoptosis, with specific details on the upstream UPR sensors being an area of ongoing research [1].
The anti-cancer potential of this compound is supported by multi-level experimental data, from cell cultures to a preliminary human trial.
For researchers looking to replicate or build upon these findings, the core methodologies are outlined below.
| Experiment | Protocol Summary |
|---|---|
| Cell Viability (CC₅₀) | Cells (10⁴/well) treated with PQ for 48h. Viability assessed using luminescent CellTiter-Glo 2.0 assay. CC₅₀ calculated with GraphPad Prism [1]. |
| Caspase Activity | Cells (10⁴/well) treated with PQ for 24h. Caspase-3/7, -8, -9 activity measured using luminescent Caspase-Glo assays. Caspase-4 activity assessed with a fluorometric assay kit [1]. |
| Pathway Inhibition | To confirm mechanism, cells pre-treated for 1h with specific inhibitors (e.g., antioxidant N-Acetylcysteine (NAC) for ROS), followed by co-treatment with PQ and viability/caspase measurement [1]. |
The discovery that this compound can selectively target HHV-8-infected cells via ER stress opens several promising research avenues.
The evidence positions this compound as a promising candidate for repurposing in oncology, with a defined mechanism of action centered on disrupting proteostasis and inducing terminal ER stress in susceptible cancer cells.
The table below summarizes key findings on the thermal decomposition of primaquine from the available research.
| Aspect | Key Finding | Experimental Conditions | Citation |
|---|---|---|---|
| Decomposition Kinetics | Follows zero-order kinetics under both isothermal and non-isothermal conditions. | Atmosphere: Nitrogen & Air; Method: Isothermal and non-isothermal (dynamic) thermogravimetry. | [1] |
| Activation Energy (Ea) | Similar in a nitrogen atmosphere for both isothermal and non-isothermal methods. Decreased in an air atmosphere. | Specific energy values were not provided in the abstract. | [1] |
| Relative Thermal Lability | Quinocide (a toxic positional isomer and common contaminant) is less thermally stable than primaquine itself. | Analysis by Gas Chromatography-Mass Spectrometry (GC-MS). | [2] |
For researchers looking to conduct related stability studies, here are detailed methodologies from the literature.
This method is used to determine the order of reaction and activation energy.
This method is crucial for quantifying the parent drug and tracking the formation of degradation products under stress conditions.
This technique is specifically useful for separating and identifying volatile impurities and decomposition products.
The following diagram integrates thermal stability into the broader context of primaquine's stability and analysis, highlighting key concerns like the formation of the toxic contaminant quinocide.
This workflow illustrates the process from applying thermal stress to the final kinetic assessment, emphasizing the critical step of monitoring for quinocide.
Malaria remains one of the world's most important parasitic infections, with Plasmodium vivax representing the most geographically widespread species. The World Health Organization recommends a combination of chloroquine and primaquine as first-line treatment for P. vivax malaria, targeting both the blood stage infection and the dormant liver stage hypnozoites to prevent relapse [1].
The proliferation of counterfeit and substandard anti-malarial drugs poses significant threats to malaria control efforts, potentially leading to increased morbidity and mortality, adverse effects, and selection of drug-resistant parasites. Development of robust analytical methods for quality control analysis of anti-malarial pharmaceutical preparations is therefore essential to ensure treatment efficacy and prevent resistance development [1].
Ultra-Performance Liquid Chromatography with Diode Array Detection (UPLC-DAD) represents a significant advancement in liquid chromatography, offering advantages in speed, resolution, and sensitivity compared to conventional HPLC. The use of small particle-packed columns withstanding high back pressures enables faster analyses with lower solvent consumption while maintaining excellent chromatographic performance [1].
Table 1: UPLC Instrumentation Configuration
| Component | Specification |
|---|---|
| System | Thermo Scientific Acella UPLC System |
| Column | Hypersil C18 (50 × 2.1 mm id; 1.9 μm particle size) |
| Temperature | 25°C |
| Detection | DAD at 260 nm (200-400 nm range recorded) |
| Injection Volume | 7.0 μL |
| Flow Rate | 0.6 mL/min |
Table 2: Gradient Elution Program
| Time (min) | Acetonitrile (A%) | Aqueous Phase (B%) |
|---|---|---|
| 0 - 0.45 | 10 | 90 |
| 0.45 - 0.47 | 10 → 40 | 90 → 60 |
| 0.47 - 1.30 | 40 | 60 |
| 1.30 - 4.00 | 10 | 90 |
The mobile phase consisted of acetonitrile (A) and 0.1% aqueous triethylamine, with pH adjusted to 3.0 using phosphoric acid (B) [1].
The following workflow diagram illustrates the complete analytical procedure:
Figure 1: UPLC-DAD Analysis Workflow for Primaquine and Chloroquine
The UPLC-DAD method was comprehensively validated according to International Conference on Harmonization (ICH) guidelines for the following parameters [1]:
Table 3: Summary of Method Validation Parameters
| Validation Parameter | Chloroquine | Primaquine | Acceptance Criteria |
|---|---|---|---|
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Precision (CV%) | <2.0 | <2.0 | <2.0 |
| Accuracy (% Recovery) | 98.11-99.83 | 98.11-99.83 | 98-102 |
| Specificity | No interference | No interference | No interference |
| Robustness | Acceptable | Acceptable | Insignificant effect |
The developed UPLC-DAD method demonstrated excellent chromatographic performance for the simultaneous quantification of chloroquine and primaquine in tablet formulations. The method was shown to be linear across the specified range, with correlation coefficients exceeding 0.99 for both analytes. The precision of the method, expressed as coefficient of variation, was less than 2.0%, indicating high reproducibility. Accuracy, determined through recovery studies, ranged from 98.11% to 99.83%, well within acceptable limits for pharmaceutical analysis [1].
Comparison with a conventional HPLC-DAD method revealed no significant differences in the chloroquine and primaquine content determined by both methods. However, the UPLC method offered substantial advantages in terms of analysis speed, with a run time of only 1.3 minutes compared to 3.3 minutes for HPLC, representing a 60% reduction in analysis time. Additionally, the UPLC method consumed less solvent (0.6 mL/min vs 1.0 mL/min flow rate), making it more environmentally friendly and cost-effective for routine quality control applications [1].
The chemical structures and properties of primaquine and chloroquine present specific analytical challenges. Primaquine is particularly susceptible to degradation, with stability studies identifying multiple impurities including those resulting from interactions with excipients such as crospovidone [2]. The developed method effectively separates these potential degradation products from the main analytes.
The relationship between method development and quality control can be visualized as follows:
Figure 2: Method Development and Application Strategy
This UPLC-DAD method is particularly suitable for routine quality control of anti-malarial pharmaceutical preparations, including:
For regulatory submissions, the method complies with ICH guidelines for analytical method validation. When implementing the method for different formulations, note that excipients may impact drug stability. For example, crospovidone used in pediatric primaquine formulations can lead to degradation products that need to be monitored [2].
This optimized UPLC-DAD method provides a rapid, specific, precise, and accurate technique for the simultaneous quantification of chloroquine and primaquine in pharmaceutical formulations. The method offers significant advantages over conventional HPLC in terms of analysis speed, solvent consumption, and chromatographic performance, making it well-suited for high-throughput quality control laboratories engaged in anti-malarial drug analysis [1].
The complete analysis, including sample preparation, chromatographic separation, and system re-equilibration, can be completed in approximately 4 minutes per sample, enabling efficient processing of large sample batches for routine quality control or stability studies of anti-malarial medications.
1. Introduction Quantitative ¹H NMR (qNMR) spectroscopy is a definitive method for the purity assessment of active pharmaceutical ingredients (APIs). This application note details a specific, validated qNMR procedure for determining the purity of primaquine diphosphate (PQD) in API samples. The method uses an internal standard for absolute quantification and provides a reliable orthogonal technique to complement pharmacopeial methods like HPLC [1].
2. Materials and Methods
2.1. Chemicals and Reagents
2.2. Instrumentation
3. Summary of Validated Method Parameters The qNMR method was comprehensively validated. The table below summarizes the key validation parameters and their outcomes, confirming the method's reliability [1].
Table 1: Method Validation Summary for PQD qNMR Assay
| Validation Parameter | Result / Outcome |
|---|---|
| Linearity | Demonstrated across the specified range. |
| Range | Suitable for the intended application. |
| LOD & LOQ | Established, confirming method sensitivity. |
| Precision | Met acceptance criteria. |
| Accuracy | No statistical difference from pharmacopeial HPLC method (p > 0.05). |
| Robustness | Verified under deliberate variations. |
4. Experimental Protocol
4.1. Sample Preparation
4.2. NMR Acquisition Parameters The following parameters were optimized for the analysis of PQD. You may need to adjust them slightly based on your specific instrument.
4.3. Data Analysis and Calculation The purity of the PQD API sample is calculated using the standard qNMR formula: Purity (%) = [ (Area_PQD / N_PQD) / (Area_IS / N_IS) ] × (MW_PQD / MW_IS) × (m_IS / m_sample) × P_IS × 100
Where:
The following diagram illustrates the logical workflow for the qNMR analysis of this compound, from sample preparation to final calculation.
The TEER assay is a label-free, non-invasive, and quantitative technique used to assess the integrity and permeability of cellular barrier layers, such as epithelial and endothelial monolayers [1] [2]. It is based on the principle that the tight junctions between adjacent cells form a barrier to the passage of ions. A higher electrical resistance indicates a tighter, more intact cell layer [1] [2].
The core principle is defined by Ohm's Law (R = V/I), where the measured resistance (R) across the cell monolayer is directly proportional to the integrity of the barrier [1]. TEER values are standardized by multiplying the measured net resistance (Ω) by the surface area of the filter membrane (cm²), yielding a final value in Ω·cm² [2].
This protocol outlines the general procedure for using TEER to evaluate the effects of a compound like primaquine diphosphate on a cell monolayer.
The following diagram illustrates this experimental workflow and the underlying electrical principle.
Diagram 1: Experimental workflow for a TEER assay to assess the impact of a compound on a cellular barrier.
Successful and reproducible TEER measurements require careful control of experimental conditions.
Table 1: Critical Parameters for TEER Measurement [2]
| Parameter | Requirement | Rationale |
|---|---|---|
| Temperature | Constant 37°C | TEER is inversely proportional to temperature. |
| Electrode Positioning | Perpendicular, fully covered by media, avoid membrane contact | Ensures consistent and accurate readings. |
| Blank Correction | Always subtract resistance of cell-free insert | Isolates the resistance of the cell layer itself [1]. |
| Environmental Stability | Avoid vibrations; acclimate samples before reading | Prevents disturbances to the electric field and cell layer [1] [2]. |
Table 2: Interpreting TEER Results in Compound Testing
| TEER Response | Proposed Interpretation | Potential Follow-up Experiments |
|---|---|---|
| Significant Decrease | Compromised barrier integrity; compound toxicity; tight junction disruption [1] [5]. | Viability assay; immunostaining for tight junction proteins (ZO-1) [1] [3]. |
| No Significant Change | Barrier integrity maintained; compound is not harmful to the layer. | Permeability assay with tracer molecules to confirm functional integrity. |
| Significant Increase | Enhanced barrier function; potential therapeutic effect for barrier-related diseases [5]. | Molecular analysis of junctional protein expression. |
Traditional static models are increasingly being replaced by more physiologically relevant organ-on-a-chip (OOC) models. These microfluidic devices can incorporate continuous fluid flow, subjecting cells to physiological shear stress, which promotes the formation of stronger barriers and more in vivo-like biology [3] [5].
Integrating TEER measurement into these systems often involves embedding electrodes directly into the chip architecture, allowing for real-time, non-invasive monitoring of the barrier without disturbing the cells [3] [4]. The diagram below conceptualizes this advanced setup.
Diagram 2: Conceptual design of a TEER measurement integrated into a microfluidic organ-on-a-chip platform under flow conditions.
While specific data on this compound is not available, you can design a robust study using the framework above. Here’s a potential approach:
Vascular permeability, regulated by endothelial cell barriers, plays a critical role in various pathological conditions including diabetic retinopathy, inflammatory diseases, and ischemic stroke. Primaquine diphosphate (PD), previously known primarily as an antimalarial drug, has recently been identified through drug repositioning studies as a potential vascular leakage blocker that stabilizes endothelial junctions [1] [2]. This application note provides detailed methodologies for investigating PD's effects on vascular permeability using established in vitro models, enabling researchers and drug development professionals to evaluate its therapeutic potential for conditions characterized by vascular hyperpermeability.
The protocols outlined herein have been demonstrated to effectively assess PD's capacity to inhibit VEGF-induced vascular permeability through stabilization of endothelial junction proteins and actin cytoskeleton reorganization, with identified involvement of ubiquitin specific protease 1 (USP1) as a potential mechanism of action [1]. These methods allow for quantitative assessment of barrier function and cellular mechanisms underlying PD's vascular protective effects.
Cell Seeding: Plate HUVECs or HRECs on 2% gelatin-coated dishes or transwell filters at appropriate densities:
Culture Conditions: Maintain cells at 37°C in a humidified 5% CO₂ atmosphere with medium changes every 2-3 days.
Experimental Readiness: Use cells at 80-90% confluence between passages 3-6 for experiments.
Cell Preparation: Culture HUVECs on gelatin-coated transwell filters (0.4 μm pore size) for 2 days until complete confluence is achieved [1].
Serum Starvation: Switch cells to serum-free medium for 2 hours before experimentation.
Drug Treatment: Pre-treat cells with PD (5 μM) for 30 minutes prior to VEGF induction [1].
Permeability Induction: Add VEGF (30 ng/mL) to the medium and incubate for 30 minutes [1].
TEER Measurement:
Tracer Application: Add FITC-dextran (30 mg/mL) to the upper compartment of transwell systems following the same treatment protocol as for TEER measurements [1].
Sample Collection: Collect solution from the lower chamber after appropriate incubation period.
Fluorescence Quantification:
For more physiologically relevant assessment, consider implementing a three-dimensional microvessel system [3]:
Device Preparation: Use microfluidic platforms (e.g., OrganoPlate) with collagen type I matrix (4 mg/mL concentration) polymerized for 30 minutes at 37°C [3].
Cell Seeding: Introduce endothelial cell suspension (2×10⁷ cells/mL) into perfusion inlet and allow adhesion for 15 minutes at 37°C [3].
Perfusion Culture: Maintain vessels under continuous flow using rocker platforms (7° inclination, 8-minute cycle time) with medium refreshment three times weekly [3].
Permeability Quantification:
Perfuse with fluorescent dextrans (20 kDa FITC and 150 kDa TRITC).
Image at regular intervals and quantify intensity ratios between gel and perfusion channels.
Calculate apparent permeability (Papp) using the formula:
Papp (cm/s) = [d(Igel/Iperfusion)/dt] × Vgel × (1/A)
where Igel/Iperfusion is the intensity ratio, Vgel is gel volume (4.54×10⁻⁴ cm³), and A is the surface area (1.21×10⁻² cm²) [3].
Cell Fixation: Fix treated HUVECs with 4% paraformaldehyde for 20 minutes at room temperature [1].
Permeabilization: Incubate cells with 0.1% Triton X-100 in PBS for 15 minutes at 4°C [1].
Antibody Staining:
Actin Visualization: Stain actin filaments with rhodamine phalloidin (1:250) for 30 minutes [1].
Imaging: Mount samples and observe using fluorescence microscopy (200×) or confocal microscopy.
Cell Seeding: Plate HUVECs at appropriate densities in gelatin-coated plates as described in section 3.1.
Treatment: Expose cells to various concentrations of PD for 48 hours in serum-free media.
MTT Incubation: Add MTT solution (0.1 mg/mL) and incubate for 3 hours at 37°C.
Solubilization: Remove residual MTT and dissolve formazan crystals with DMSO:ethanol (1:1) solution.
Quantification: Measure absorbance at 560 nm using spectrophotometry [1].
Table 1: Expected Results of this compound on Vascular Permeability Parameters
| Parameter | VEGF Alone | VEGF + PD (5 μM) | Measurement Method |
|---|---|---|---|
| TEER Value | Significant decrease | Significant attenuation of decrease | Transendothelial electrical resistance [1] |
| FITC-Dextran Flux | Significant increase | Significant reduction | Fluorescence measurement [1] |
| VE-cadherin Organization | Disrupted linear pattern | Preserved continuous boundary pattern | Immunofluorescence [1] |
| Actin Structure | Stress fiber formation | Cortactin actin ring stabilization | Rhodamine phalloidin staining [1] |
| 3D Vessel Permeability | Increased Papp for 20 kDa dextran | Reduced Papp values | Microfluidic model [3] |
Barrier Integrity Assessment: PD pretreatment should significantly attenuate VEGF-induced reduction in TEER values, indicating enhanced barrier function [1].
Paracellular Permeability: PD should reduce FITC-dextran flux across endothelial monolayers, demonstrating inhibition of macromolecular passage [1].
Junctional Stabilization: Immunofluorescence should reveal preserved continuous VE-cadherin distribution at cell boundaries in PD-treated groups compared to VEGF-induced disruption [1].
Cytoskeletal Protection: PD should block VEGF-induced actin stress fiber formation and stabilize cortical actin rings visualized through phalloidin staining [1].
Concentration Dependence: Perform dose-response studies to establish optimal PD concentrations for barrier protection while monitoring cytotoxicity through MTT assays.
The protective effect of this compound on vascular permeability operates through junction stabilization and involves several interconnected cellular mechanisms. PD inhibits VEGF-induced disruption of intercellular junctions by preserving the linear organization of VE-cadherin at cell boundaries and preventing actin stress fiber formation while stabilizing cortactin actin rings [1]. Target prediction programs and deubiquitinating enzyme activity assays have identified ubiquitin specific protease 1 (USP1) as a potential molecular target for PD, with USP1 inhibition demonstrating conserved barrier function in endothelial permeability assays [1] [2]. This mechanism represents a novel pathway for maintaining endothelial integrity under pathological conditions characterized by vascular leakage.
The following diagram illustrates the proposed mechanism of PD action and the experimental workflow:
Table 2: Troubleshooting Common Experimental Issues
| Problem | Potential Causes | Solutions |
|---|---|---|
| High Baseline Permeability | Poor cell confluence, contamination, inappropriate filter coating | Verify complete confluence; check for contamination; ensure proper gelatin coating [1] |
| Inconsistent TEER Measurements | Air bubbles, temperature fluctuations, electrode positioning | Remove microbubbles; maintain consistent temperature; standardize electrode placement [4] |
| Weak Junctional Staining | Inadequate fixation, antibody concentration issues, excessive permeabilization | Optimize fixation time; titrate antibodies; adjust permeabilization duration [1] |
| Lack of VEGF Response | VEGF activity degradation, cell passage too high, serum interference | Use fresh VEGF aliquots; use early passage cells; ensure proper serum starvation [1] |
| High PD Cytotoxicity | Excessive concentration, solvent toxicity, prolonged exposure | Perform dose-response curve; verify solvent concentrations; optimize treatment duration [1] |
Primaquine diphosphate (PQ), a well-established antimalarial drug, has emerged as a promising candidate for repurposing in oncology research. Recent studies have demonstrated its selective cytotoxicity against specific cancer cell types, particularly those associated with Human Herpesvirus-8 (HHV-8) [1]. This application note provides a detailed protocol for evaluating the anti-proliferative effects of PQ using standardized cell viability assays, along with mechanistic insights into its mode of action. The cytotoxicity of PQ is characterized by induction of ROS-mediated apoptosis and endoplasmic reticulum (ER) stress, offering a targeted approach for eliminating virally-infected malignant cells [1].
Table 1: Cell Lines and Culture Conditions for PQ Cytotoxicity Assessment
| Cell Line | Origin | HHV-8 Status | Culture Medium | Key Applications |
|---|---|---|---|---|
| BC-3 | Primary Effusion Lymphoma (PEL) | Infected | RPMI 1640 GlutaMAX + 10% FBS | Primary model for PQ efficacy testing [1] |
| BCP-1 | Primary Effusion Lymphoma (PEL) | Infected | RPMI 1640 GlutaMAX + 10% FBS | Confirmatory model for PEL [1] |
| DG-75 | Burkitt's Lymphoma | Uninfected | RPMI 1640 GlutaMAX + 10% FBS | Negative control for HHV-8 specificity [1] |
| HCT116 | Colon Carcinoma | Uninfected | McCoy's 5A + 10% FBS | Solid tumor model [2] |
| MRC-5 | Human Fetal Lung Fibroblast | Uninfected | EMEM + 10% FBS | Normal cell control [1] |
All cell lines should be maintained at 37°C in a humidified atmosphere with 5% CO₂. Culture media should be supplemented with 1% antibiotics (penicillin/streptomycin or amikacin/vancomycin) and 10% fetal bovine serum (FBS) [1].
This protocol measures the reduction in cell viability following PQ treatment using ATP quantification as a surrogate for metabolically active cells.
Table 2: Cytotoxicity Profile of this compound Across Cell Lines
| Cell Line | CC₅₀ (µM) | HHV-8 Status | Sensitivity Profile | Key Applications |
|---|---|---|---|---|
| BC-3 | ~10 µM [1] | Infected | Highly Sensitive | Primary PEL model |
| BCP-1 | ~10-50 µM [1] | Infected | Sensitive | Confirmatory PEL model |
| DG-75 | >50 µM [1] | Uninfected | Resistant | Specificity control |
| LNCaP | ~10-30 µM [3] | Uninfected | Moderately Sensitive | Prostate cancer model |
| HCT116 | Data needed* | Uninfected | To be determined | Colon cancer model |
| MRC-5 | >100 µM [1] | Uninfected | Resistant | Normal cell control |
Note: While specific CC₅₀ values for HCT116 with PQ are not provided in the search results, the procaine study establishes this cell line as a relevant model for anticancer drug testing [2].
The molecular signaling pathways through which this compound exerts its selective cytotoxic effects can be visualized as follows:
This diagram illustrates the cascade of molecular events following PQ treatment, highlighting the central role of reactive oxygen species (ROS) generation and the particular vulnerability of HHV-8-infected cells to this mechanism [1] [4].
The protocols outlined in this application note provide a standardized approach for evaluating the anti-proliferative activity of this compound across various cell models. The key advantages of PQ include its selective cytotoxicity against HHV-8-associated malignancies and well-defined mechanism involving ROS generation and ER stress-mediated apoptosis. These methods support drug repurposing efforts and mechanistic studies of PQ in oncology research.
Apoptosis, or programmed cell death, is a fundamental biological process essential for maintaining tissue homeostasis, eliminating damaged cells, and regulating development. This highly conserved mechanism is characterized by distinct morphological changes including cell shrinkage, chromatin condensation, DNA fragmentation, and formation of apoptotic bodies. The caspase family of cysteine proteases serves as the central executioner of apoptosis, with these enzymes specifically cleaving their substrates at aspartic acid residues. Caspases are synthesized as inactive zymogens (procaspases) that undergo proteolytic activation in a cascade manner, ultimately leading to the controlled dismantling of cellular components [1]. Understanding apoptosis is particularly crucial in drug development and toxicology, where compounds like primaquine diphosphate may modulate cell death pathways. The ability to accurately measure caspase activity provides researchers with critical insights into drug mechanisms of action, therapeutic efficacy, and potential toxicities.
The regulation of apoptosis occurs through two primary signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases (primarily caspase-3 and -7) that coordinate the final stages of cell death. The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors, leading to the formation of the death-inducing signaling complex (DISC) and activation of initiator caspase-8. In contrast, the intrinsic pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or chemotherapeutic agents, resulting in mitochondrial outer membrane permeabilization (MOMP) and release of cytochrome c into the cytosol. This leads to the formation of the apoptosome complex and activation of initiator caspase-9 [1]. Many chemotherapeutic agents, including potential compounds like this compound, activate the intrinsic pathway through mitochondrial dysfunction and disruption of redox homeostasis, making caspase activity assays particularly relevant for studying their mechanisms.
The molecular machinery of apoptosis centers on caspase activation through two well-defined pathways:
Extrinsic Pathway: This death receptor-mediated pathway begins when extracellular ligands such as Fas ligand (FasL) or TNF-related apoptosis-inducing ligand (TRAIL) bind to their corresponding death receptors on the cell surface. The receptors then recruit adapter proteins like FADD (Fas-associated death domain) and initiator procaspase-8 molecules, forming the death-inducing signaling complex (DISC). Within the DISC, caspase-8 undergoes autocatalytic activation through proximity-induced dimerization. Once activated, caspase-8 directly cleaves and activates executioner caspases-3 and -7, initiating the apoptotic cascade. Additionally, caspase-8 can cleave the Bcl-2 family protein Bid to its truncated form (tBid), which translocates to mitochondria and amplifies the death signal through the intrinsic pathway [1].
Intrinsic Pathway: This mitochondrial pathway is activated by intracellular stressors including DNA damage, oxidative stress, growth factor withdrawal, or cytotoxic compounds. These signals cause the permeabilization of the mitochondrial outer membrane through the action of pro-apoptotic Bcl-2 family proteins such as Bax and Bak. These proteins oligomerize and form pores in the mitochondrial membrane, facilitating the release of cytochrome c and other pro-apoptotic factors into the cytosol. Cytochrome c then binds to Apaf-1 (apoptotic protease-activating factor 1), triggering ATP-dependent oligomerization into a wheel-like complex called the apoptosome. The apoptosome recruits and activates procaspase-9, which then cleaves and activates executioner caspases-3 and -7 [1]. The intrinsic pathway is particularly relevant in drug-induced apoptosis, as many chemotherapeutic agents, including potential compounds like this compound, trigger mitochondrial dysfunction.
The following diagram illustrates the key components and interactions in these apoptotic pathways:
Both apoptotic pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7. These enzymes orchestrate the systematic dismantling of cellular structures through cleavage of specific substrate proteins. Key execution events include:
DNA fragmentation: Caspase-activated DNase (CAD) is activated through cleavage of its inhibitor ICAD, leading to internucleosomal DNA cleavage and the characteristic DNA laddering pattern observed in apoptotic cells [1].
Cytoskeletal disintegration: Caspase-3 cleaves key structural proteins such as gelsoiln, actin, and nuclear lamins, resulting in loss of cellular architecture and membrane blebbing [1].
Nuclear membrane breakdown: Cleavage of nuclear pore proteins and lamins leads to nuclear condensation and fragmentation.
Phosphatidylserine externalization: While not directly mediated by caspase cleavage, executioner caspases contribute to the loss of phospholipid asymmetry, resulting in phosphatidylserine exposure on the outer leaflet of the plasma membrane—an early marker for phagocytic recognition [1].
Formation of apoptotic bodies: The cell condenses and packages its contents into membrane-bound vesicles for efficient clearance by phagocytes, preventing inflammatory responses.
The TUNEL assay specifically detects the DNA fragmentation characteristic of this execution phase by labeling the 3'-OH ends of DNA breaks with modified nucleotides using terminal deoxynucleotidyl transferase (TdT) [2]. This makes it a valuable method for confirming apoptosis in conjunction with caspase activity assays.
Colorimetric caspase assays provide a robust, quantitative method for measuring caspase activity in cell populations based on the cleavage of specific peptide substrates conjugated to a chromophore. The fundamental principle involves the hydrolysis of synthetic tetrapeptide substrates (e.g., DEVD-pNA for caspase-3) containing the caspase recognition sequence, which releases the chromophore p-nitroaniline (pNA). The accumulation of free pNA is measured by absorbance at 400-405 nm, with the rate of increase directly proportional to caspase activity in the sample [3]. These assays are particularly suitable for high-throughput screening applications and laboratories with standard spectrophotometric equipment.
The procedure for colorimetric caspase detection involves several critical steps. First, cells are treated with the experimental compound (e.g., this compound) and incubated for appropriate time points. Following treatment, cells are collected and lysed in a chilled buffer to extract proteins while preserving enzyme activity. The cell lysate is then incubated with the specific substrate (such as DEVD-pNA for caspase-3) at 37°C for 1-2 hours. The reaction is typically terminated by adding a stop solution, and absorbance is measured at 400-405 nm using a microplate reader or spectrophotometer. Results are calculated as the fold-increase in caspase activity compared to untreated controls [3]. This method provides a quantitative measure of caspase activation but does not preserve cellular morphology or allow for single-cell analysis.
Fluorometric caspase assays offer enhanced sensitivity compared to colorimetric methods and are based on the cleavage of fluorogenic substrates containing the caspase recognition sequence linked to a fluorescent dye. Common substrates include Ac-DEVD-AMC (for caspase-3), where cleavage releases the fluorescent AMC moiety (7-amino-4-methylcoumarin), which can be detected with excitation at 380 nm and emission between 420-460 nm [3]. The increase in fluorescence intensity is directly proportional to caspase activity in the sample. This approach provides superior sensitivity and dynamic range, making it suitable for detecting subtle changes in caspase activation or working with limited cell numbers.
The experimental workflow for fluorometric detection involves cell treatment and lysis similar to the colorimetric method. The cell lysate is incubated with reaction buffer containing DTT and the fluorogenic substrate (e.g., DEVD-AMC at 50 μM final concentration) at 37°C for up to 2 hours. Fluorescence measurements are taken periodically to establish kinetic profiles of caspase activation. For caspase-3 activity assays, the recommended substrate is DEVD-AMC, while VEID-AMC is specific for caspase-6, and IETD-AMC is preferred for caspase-8 [3]. This method allows for continuous monitoring of enzyme activity and can be adapted to high-throughput formats. However, similar to colorimetric assays, it does not provide spatial information about caspase activation within individual cells.
Live-cell imaging approaches enable real-time visualization of caspase activation in individual cells, providing spatial and temporal information about apoptosis dynamics. The CellEvent Caspase-3/7 detection reagent (Thermo Fisher Scientific) represents a advanced tool for this application. This cell-permeant reagent contains a four-amino acid peptide (DEVD) conjugated to a nucleic acid-binding dye, which is intrinsically nonfluorescent due to the inhibitory effect of the DEVD peptide. In the presence of activated caspase-3/7, the dye is cleaved from the DEVD peptide, allowing it to bind DNA and produce a bright fluorescent signal exclusively in apoptotic cells [4]. This no-wash method preserves fragile apoptotic cells that might be lost during washing steps, providing more accurate quantification.
The protocol for live-cell caspase imaging involves preparing a fresh staining solution of CellEvent Caspase-3/7 reagent (typically 5 μM final concentration) in culture medium. The reagent is added directly to cells treated with experimental compounds, followed by incubation for 30-60 minutes at 37°C. Cells can then be visualized immediately using fluorescence microscopy with standard FITC filters (for the green version) or Texas Red filters (for the red version). The fluorescent signal survives formaldehyde fixation, allowing for subsequent immunocytochemistry or counterstaining with nuclear dyes like Hoechst 33342 [4]. This approach enables kinetic studies of caspase activation in the same cell population over time and can be combined with markers of mitochondrial membrane potential (e.g., TMRM) to establish the sequence of apoptotic events.
Table 1: Comparison of Caspase Activity Detection Methods
| Method | Principle | Detection Range | Advantages | Limitations |
|---|---|---|---|---|
| Colorimetric | Cleavage of pNA-conjugated substrates measured at 400-405 nm | 0.1-2.0 OD units | Simple, cost-effective, suitable for high-throughput | Lower sensitivity, requires larger cell numbers |
| Fluorometric | Cleavage of AMC-conjugated substrates (Ex/Em: 380/460 nm) | 10-1000 nM AMC | High sensitivity, kinetic measurements possible | Potential interference from autofluorescence |
| Luminescent | Cleavage of substrates generating luminescent signal | Wide dynamic range | Excellent sensitivity, no wash steps | Higher cost, specialized reagents |
| Microscopy-Based | Fluorescent reporters (e.g., CellEvent) visualized in live cells | Single-cell resolution | Spatial information, real-time kinetics | Semi-quantitative, requires imaging equipment |
Proper cell preparation and treatment are critical for obtaining reliable and reproducible caspase activity data. The following protocol outlines the standardized procedure for evaluating this compound-induced caspase activation:
Cell seeding and culture: For suspension cells, centrifuge and resuspend the cell pellet in culture medium at approximately 80,000 cells/well in a 96-well plate. For adherent cells, seed at a density of 20,000 cells/well and allow to attach overnight in growth medium. The optimal seeding density should be determined empirically for each cell type to ensure logarithmic growth throughout the experiment. Cells should be maintained in appropriate culture conditions (37°C, 5% CO₂) until they reach 70-85% confluency [3].
Compound treatment: Prepare a dilution series of this compound in culture medium or DMSO (ensure final DMSO concentration does not exceed 0.1% to avoid solvent toxicity). Remove culture medium from cells and replace with treatment medium containing the test compound. Include appropriate controls: vehicle control (DMSO or medium alone), negative control (untreated cells), and positive control (e.g., 0.5-1 μM staurosporine or other known apoptosis inducer). Incubate cells for predetermined time points (typically 4-24 hours) based on the kinetics of caspase activation for your specific model [5].
Time course considerations: For initial characterization, include multiple time points (e.g., 2, 4, 6, 8, 12, 16, 20, and 24 hours) to capture the kinetics of caspase activation. Similarly, include a concentration range of this compound (e.g., 5-35 μM based on cytotoxicity assessment) to establish dose-response relationships [5]. All treatments should be performed in triplicate to ensure statistical reliability.
Cell harvesting and lysis: After treatment, collect both adherent and floating cells to capture the entire apoptotic population. For adherent cells, gently scrape or use trypsinization (though trypsin may affect surface markers). Centrifuge cell suspensions at 800 × g for 5 minutes at 4°C. Wash cell pellets with cold PBS and resuspend in chilled cell lysis buffer (commercial caspase lysis buffer or 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA). Incubate on ice for 10-15 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C to remove cellular debris. Transfer the supernatant (cell lysate) to a new tube and place on ice for immediate use or store at -80°C [3].
The following protocol describes the fluorometric measurement of caspase-3/7 activity using the DEVD-AMC substrate, which provides high sensitivity and is widely applicable for apoptosis assessment:
Reagent preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10% sucrose, 1 mM EDTA). Add fresh DTT to a final concentration of 10 mM just before use. Prepare the fluorogenic substrate working solution by diluting Ac-DEVD-AMC in DMSO and then in assay buffer to a final concentration of 50 μM. Keep the substrate solution protected from light [3].
Assay setup: In a black 96-well plate with clear bottom, add 50 μL of cell lysate per well (adjust volume based on protein concentration). Add 50 μL of substrate solution to each well, mixing gently. Include blank wells containing lysis buffer and substrate to measure background fluorescence. For a positive control, include lysate from cells treated with a known apoptosis inducer (e.g., staurosporine). For specificity controls, pre-treat separate samples with a caspase-3/7 inhibitor (e.g., 20 μM DEVD-CHO) for 30 minutes before adding the substrate [4].
Fluorescence measurement: Cover the plate to protect from light and incubate at 37°C for 1-2 hours. Measure fluorescence periodically (every 15-30 minutes) using a fluorescence microplate reader with excitation at 380 nm and emission detection between 420-460 nm. For kinetic measurements, maintain the plate at 37°C in the reader and take measurements continuously.
Data analysis: Subtract blank fluorescence values from all samples. Calculate caspase activity as the rate of fluorescence increase (RFU/min) during the linear phase of the reaction. Normalize data to protein concentration determined by BCA or Bradford assay. Express results as fold-increase in caspase activity compared to untreated controls or as specific activity (pmol AMC released/min/mg protein) using an AMC standard curve [3].
Table 2: Troubleshooting Guide for Caspase Activity Assays
| Problem | Potential Cause | Solution |
|---|---|---|
| High background signal | Autofluorescence from media/components | Include proper blanks; change to phenol-red free media |
| Low signal-to-noise ratio | Insufficient apoptosis induction; suboptimal substrate concentration | Include positive control; optimize substrate concentration |
| Poor reproducibility | Inconsistent cell numbers; protein concentration variation | Normalize to protein content; ensure consistent cell seeding |
| No signal in positive control | Compromised reagents; incorrect assay conditions | Check reagent freshness; verify incubation temperature |
| Non-linear kinetics | Substrate depletion; enzyme instability | Use shorter measurement intervals; check lysate freshness |
Given the complexity of apoptotic signaling, a multiparametric approach is strongly recommended for comprehensive assessment of this compound-induced cell death. The following integrated protocol combines caspase measurement with complementary apoptosis assays:
Annexin V/propidium iodide staining: Following treatment with this compound, harvest cells and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to manufacturer's instructions. Incubate for 15 minutes at room temperature protected from light, then analyze by flow cytometry within 1 hour. This assay distinguishes viable cells (Annexin V⁻/PI⁻), early apoptotic cells (Annexin V⁺/PI⁻), late apoptotic cells (Annexin V⁺/PI⁺), and necrotic cells (Annexin V⁻/PI⁺) [6].
Nuclear morphology assessment: Seed cells on chamber slides and treat with this compound. After treatment, fix cells with 4% paraformaldehyde for 15 minutes at room temperature, then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes. Stain with Hoechst 33342 (1 μg/mL) for 10 minutes, then visualize by fluorescence microscopy. Apoptotic cells display chromatin condensation and nuclear fragmentation compared to the diffuse staining of viable cells [5].
MTT viability assay: Following caspase activity measurements, assess cell viability using MTT assay. Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 3-4 hours at 37°C. Carefully remove medium and dissolve formed formazan crystals in DMSO. Measure absorbance at 570 nm with a reference wavelength of 630 nm. Calculate cell viability as a percentage of untreated controls [5].
Western blot analysis: To confirm caspase activation and assess apoptotic pathway involvement, analyze protein expression by Western blot. Separate proteins from cell lysates by SDS-PAGE, transfer to PVDF membranes, and probe with antibodies against cleaved caspase-3, caspase-9, caspase-8, PARP cleavage products, and loading controls (e.g., β-actin). This provides molecular confirmation of specific caspase activation and can distinguish between intrinsic and extrinsic pathways [7].
The following workflow diagram illustrates the integrated experimental approach for comprehensive apoptosis assessment:
Proper validation and controls are essential for generating reliable caspase activity data and accurately interpreting results from this compound treatment experiments. The following controls should be included in every experimental setup:
Positive controls: Cells treated with known apoptosis inducers validate assay performance. Staurosporine (0.5-1 μM for 4-6 hours) reliably induces caspase activation in most cell types through the intrinsic apoptotic pathway. Alternative inducers include camptothecin (DNA topoisomerase inhibitor, 2-10 μM) for DNA damage-induced apoptosis or anti-Fas antibodies (100-500 ng/mL) for death receptor-mediated apoptosis in sensitive cell lines [4]. The positive control should yield a robust, reproducible caspase activation signal (typically 3-10 fold increase over baseline).
Specificity controls: Caspase inhibitor pretreatment confirms that measured activity is caspase-specific. Pre-incubate separate samples with cell-permeable caspase inhibitors (e.g., 20 μM Z-VAD-FMK for pan-caspase inhibition, 20 μM DEVD-CHO for caspase-3/7 inhibition) for 30-60 minutes before adding this compound. The inhibitor should reduce the caspase activity signal by at least 70-80% compared to uninhibited samples [4]. This control is particularly important when working with novel compounds like this compound to verify that the observed effect is specifically mediated by caspases.
Background controls: Include wells containing all assay components except cell lysate (substrate + lysis buffer) to account for non-specific substrate hydrolysis or autofluorescence. Additionally, include lysate-only wells (without substrate) to measure cellular autofluorescence. For compound interference testing, include wells containing this compound in lysis buffer with substrate to detect any direct interaction with the detection system.
Normalization methods: Accurate normalization is critical for meaningful comparisons between samples. Protein concentration normalization (using BCA or Bradford assays) is most common and accounts for variations in cell number and lysis efficiency. Cell number normalization can be used if protein assays are impractical, but requires careful counting and equal processing of all samples. For time-course experiments, include a housekeeping protein assessment (e.g., actin or GAPDH by Western blot) to confirm equal loading and absence of generalized protein degradation [3].
Several key parameters require optimization to ensure robust and sensitive detection of caspase activity in specific experimental systems:
Cell number titration: The optimal cell number provides sufficient caspase activity while maintaining linear kinetics. Perform preliminary experiments with serial dilutions of cells (e.g., 5,000-50,000 cells/well for a 96-well plate) treated with a constant concentration of apoptosis inducer. Select the cell number that yields a strong signal while remaining in the linear range of the detection method [3].
Time course optimization: Caspase activation is a dynamic process with distinct kinetics depending on the inducer and cell type. Perform detailed time course experiments (e.g., 0, 2, 4, 6, 8, 12, 16, 20, 24 hours post-treatment) to identify the peak caspase activation time point for your specific experimental conditions. This optimal time point should be used for subsequent comparative experiments [5].
Substrate concentration optimization: Although commercial kits provide recommended substrate concentrations, optimization may improve sensitivity. Test a range of substrate concentrations (e.g., 10-100 μM for fluorogenic substrates) using lysate from induced cells. Select the concentration that yields the highest signal-to-background ratio without substrate depletion during the assay period.
Lysis condition optimization: Incomplete lysis can reduce signal, while excessive lysis may release inhibitory factors or proteases. Compare different lysis buffers (commercial caspase lysis buffer vs. HEPES-based formulations), lysis durations (5-30 minutes on ice), and freeze-thaw cycles. Optimal lysis releases maximal caspase activity while maintaining enzyme stability.
Dose-response relationships: Treat cells with a range of this compound concentrations (typically spanning 3-8 concentrations in serial dilution) and measure caspase activity at the optimized time point. Plot caspase activity (fold-increase over control or specific activity) against compound concentration and fit with a sigmoidal dose-response curve using nonlinear regression. Calculate the EC₅₀ (concentration producing half-maximal caspase activation) as a quantitative measure of potency. Compare this value with cytotoxicity IC₅₀ values from parallel viability assays to determine if caspase activation correlates with cell death [5].
Kinetic analysis: For time-course experiments, plot caspase activity against time and calculate the rate of caspase activation during the linear phase. Compare the timing and magnitude of caspase activation between different treatments or cell types. Early, robust caspase activation may indicate direct induction of apoptosis, while delayed, attenuated activation might suggest indirect mechanisms or concurrent survival pathway activation.
Statistical considerations: Perform all experiments with a minimum of three biological replicates (independent experiments) with technical triplicates within each experiment. Report data as mean ± standard deviation or standard error of the mean. Use appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests for multiple comparisons, Student's t-test for pairwise comparisons) with significance defined as p < 0.05. For caspase activity fold-increases, consider logarithmic transformation before statistical analysis if data distribution is not normal [5].
Correlative analysis of caspase activity with other apoptosis parameters provides a more comprehensive understanding of this compound's mechanism of action:
Caspase activity vs. Annexin V staining: Compare the timing of caspase activation with phosphatidylserine externalization. Typically, caspase activation precedes or coincides with Annexin V positivity. Discrepancies (e.g., Annexin V positivity without caspase activation) might indicate caspase-independent cell death pathways.
Caspase activity vs. mitochondrial parameters: Assess relationships between caspase activation and mitochondrial membrane potential (ΔΨm) loss measured with JC-1 or TMRM dyes. In the intrinsic pathway, caspase activation typically follows mitochondrial depolarization. Simultaneous measurement is possible using TMRM for ΔΨm and CellEvent Caspase-3/7 reagent in live-cell imaging [4].
Caspase activity vs. cell cycle analysis: Examine potential cell cycle phase-specific effects by combining caspase activity measurement with cell cycle profiling using PI staining and flow cytometry. Some compounds induce apoptosis preferentially in specific cell cycle phases, which can provide insights into mechanism [5].
Caspase activation vs. clonogenic survival: For long-term functional assessment, compare acute caspase activation with long-term clonogenic survival. Strong correlation suggests apoptosis is the primary death mechanism, while discordance might indicate additional mechanisms like senescence or necrosis.
Table 3: Expected Caspase Activation Patterns in Different Scenarios
| Experimental Observation | Possible Interpretation | Recommended Follow-up |
|---|---|---|
| Dose-dependent caspase activation | Direct induction of apoptosis | Determine EC₅₀; examine pathway specificity |
| Caspase activation without cell death | Incomplete apoptosis; survival pathway activation | Assess long-term viability; check PARP cleavage |
| Cell death without caspase activation | Caspase-independent cell death; necrosis | Assess necrosis markers; examine AIF translocation |
| Early caspase-8 activation | Potential death receptor pathway involvement | Check DISC formation; assess caspase-8 specific activity |
| Early caspase-9 activation | Mitochondrial pathway predominance | Measure cytochrome c release; assess Bax/Bak activation |
Measurement of caspase activity provides crucial insights into the mechanisms of this compound-induced apoptosis, with implications for drug development, toxicology assessment, and understanding fundamental cell death processes. The techniques outlined in these application notes—from quantitative population-based assays to single-cell imaging approaches—offer a comprehensive toolkit for researchers investigating compound-mediated apoptosis. As the apoptosis assay market continues to grow at a significant pace (projected to reach USD 14.6 billion by 2034) [6], technological advances in sensitivity, multiplexing, and automation will further enhance our ability to precisely characterize caspase activation dynamics. When implementing these protocols, researchers should prioritize assay validation, appropriate controls, and multiparametric assessment to generate robust, reproducible data that accurately reflects the complex biological process of programmed cell death.
This compound (PQ) exhibits specific cytotoxicity against HHV-8-infected Primary Effusion Lymphoma (PEL) cells by inducing caspase-dependent apoptosis. The proposed mechanism involves the following key pathways, illustrated in the diagram below:
Diagram Title: Proposed Apoptotic Mechanism of Primaquine in PEL
This section details the methodology as described in the literature [1] [2].
2.1. Experimental Animals
2.2. Cell Line and Xenograft Establishment
2.3. Drug Treatment Protocol
The following tables summarize the quantitative findings from the in vivo study.
Table 1: Key Parameters of the In Vivo PEL Model and Treatment
| Parameter | Description / Value | Reference |
|---|---|---|
| Mouse Model | NOD/SCID xenograft | [1] |
| PEL Cell Lines | BC-3, BCP-1 (HHV-8+) | [2] |
| Treatment | This compound (PQ) | [1] [2] |
| Reported Efficacy | Reduction in tumor growth, Improvement in survival | [1] [2] |
Table 2: Summary of In Vitro Mechanistic Findings Supporting In Vivo Use
| Assay Type | Target / Readout | Key Finding in PEL Cells | Reference |
|---|---|---|---|
| Cell Viability (CellTiter-Glo) | Overall viability | Strong reduction specifically in HHV-8+ cells | [2] |
| Caspase Activity (Caspase-Glo 3/7, 8, 9) | Apoptosis initiation & execution | Activation of caspases -3, -7, -8, and -9 | [2] |
| Caspase-4 Activity | ER Stress pathway | Increased activity upon PQ treatment | [2] |
| ROS/GSH Measurement | Oxidative stress | Increased H₂O₂, modulation of glutathione | [2] |
The data indicates that this compound is a promising therapeutic candidate for HHV-8-associated malignancies like PEL. Its efficacy is mechanistically linked to the induction of oxidative and ER stress, leading to the selective apoptosis of HHV-8-infected cells [1] [2]. The positive results in the NOD/SCID PEL mouse model, characterized by reduced tumor growth and improved survival, provided a strong rationale for subsequent human investigation. An exploratory clinical trial in patients with severe Kaposi's sarcoma further demonstrated the potential efficacy of PQ, showing a positive impact on lesions and lymphedema [1].
The STZ-induced model is a cornerstone of preclinical DR research, effectively replicating key hyperglycemia-induced pathophysiological changes in the retina. The model is prized for its reproducibility and clinical relevance to early-stage human diabetic retinopathy [1] [2].
Key Characteristics and Applications:
The following section outlines a standard protocol for inducing diabetes and assessing retinopathy in rodents. The specific integration point for testing primaquine diphosphate would typically be after diabetes confirmation.
The table below summarizes key pathological events in the STZ-induced rat model, which can guide the timing of your interventions and analyses. This timeline is primarily based on a review of the rat model [4].
| Time Post-STZ | Key Pathological Events in the Retina |
|---|---|
| Week 1 | Onset of oxidative stress; activation of retinal microglia; inflammation; altered neurotransmission. |
| Week 2 | Leukostasis promoting ischemia; beginning of neural degeneration; increased vessel permeability. |
| Week 3 | Progression of redox and inflammatory imbalances. |
| Week 4 | Vasodilation and tortuosity; neovascularization; reduced retinal thickness; measurable vision loss. |
| > 2 Months | Thinning of multiple retinal layers; pericyte loss; increased acellular capillaries [2]. |
The following experimental workflows and methodologies are critical for validating the DR model and assessing therapeutic outcomes. These techniques would be applied to both untreated diabetic controls and groups treated with your test compound.
Functional assessments are highly sensitive for detecting early DR changes [3].
In vivo imaging allows for longitudinal tracking of structural and vascular pathology.
These analyses provide molecular and cellular level insights.
Since specific information on this compound is unavailable, here are practical steps to proceed:
To help visualize the proposed mechanism and experimental steps, the following diagrams were created using Graphviz.
The following tables summarize the key quantitative findings from the study.
Table 1: Key Experimental Parameters and Concentrations [1] [2]
| Parameter / Assay | Details / Concentration | Notes / Outcome |
|---|---|---|
| PD Working Concentration (in vitro) | 5 µM | Used in endothelial cell permeability assays [2] |
| VEGF Induction Concentration | 30 ng/mL | Standard concentration to induce permeability [2] |
| Cell Types Used | HUVECs, HRECs | Human Umbilical Vein/Retinal Endothelial Cells [2] |
| In Vivo Model | STZ-induced Diabetic Retinopathy | Mouse model; PD significantly reduced leakage [1] |
| Key Molecular Target | USP1 (Ubiquitin Specific Protease 1) | Identified via target prediction and activity assays [1] |
Table 2: Observed Effects and Stabilization Outcomes [1] [2]
| Observed Effect | Experimental Evidence / Method | Outcome / Interpretation |
|---|---|---|
| Junction Stabilization | Inhibited VEGF-induced disruption of VE-cadherin | Preserved linear pattern at cell boundaries [1] |
| Cytoskeletal Stabilization | Blocked VEGF-induced actin stress fiber formation | Stabilized cortactin actin rings in endothelial cells [1] |
| Barrier Integrity | Measured by Transendothelial Electrical Resistance (TEER) | PD pre-treatment inhibited VEGF-induced drop in TEER [2] |
| Paracellular Permeability | Measured by FITC-dextran flux | PD pre-treatment reduced VEGF-induced dextran leakage [2] |
Here are the detailed methodologies for the key experiments cited in the research.
This protocol measures changes in endothelial cell monolayer permeability using both electrical resistance and fluorescent tracer flux.
Cell Culture and Seeding:
Serum Starvation and Drug Treatment:
Permeability Induction:
Permeability Measurement:
This protocol visualizes the protective effects of PD on endothelial cell junctions and the actin cytoskeleton.
Cell Culture and Treatment:
Fixation and Permeabilization:
Staining:
Imaging:
The table below summarizes the key properties of primaquine diphosphate based on the search results.
| Property | Description |
|---|---|
| Chemical Name | This compound [1] |
| Form | Orange-red, odorless, crystalline powder [2] |
| Solubility | Soluble in water [2] |
| Molecular Weight | 455.34 g/mol [1] |
| Stability Note | Light-sensitive; samples should be protected from light during storage and processing [3] |
The available information on storage conditions varies depending on the formulation and context.
For a laboratory setting, you can adapt the following validated method to monitor the stability of primaquine and its key metabolite in solution. This methodology is based on a published pharmacokinetic study [3].
1. Sample Preparation
2. UHPLC-MS/MS Analysis This method allows for the simultaneous quantification of primaquine and its metabolite.
3. Stability Assessment
The following diagram illustrates this analytical workflow:
What is the most critical factor to control when storing this compound solutions? Light exposure is a critical factor. The compound is light-sensitive, so solutions and samples must be protected from light during preparation, storage, and analysis to prevent degradation [3].
For how long are prepared biological samples (e.g., in plasma) stable? Based on one specific analytical method, prepared samples in plasma or urine are stable for up to 7 days when stored at -80°C [3]. Stability should be verified for your specific experimental conditions.
Where can I find the most precise storage information for my specific batch of this compound powder? The most accurate and definitive source for storage conditions and shelf-life is the Certificate of Analysis (CoA) provided by the manufacturer or supplier of the chemical.
1. What are the main solubility challenges with primaquine diphosphate? Primaquine phosphate is described as soluble in water but practically insoluble in alcohol, chloroform, and ether [1]. Its oral bioavailability is limited by pre-systemic metabolism and excretion [2]. Reformulating it into nanocarriers can protect it from degradation and improve its solubility profile.
2. What advanced formulations can overcome these limitations? Research highlights two main approaches:
3. Are there any critical safety considerations during experimentation? Yes. Primaquine can cause acute, dose-dependent hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency [1]. Researchers should adhere to safe laboratory practices, use appropriate personal protective equipment (PPE), and be aware of the symptoms of toxicity.
Here are detailed methodologies for creating two promising formulations.
This protocol uses a pseudoternary phase diagram for optimization and is suitable for transdermal delivery via an nanoemulgel.
The workflow for this protocol is summarized below:
This protocol uses a double emulsion (water-in-oil-in-water) solvent evaporation method to create nanoparticles for oral delivery.
The workflow for the SLN protocol is as follows:
The table below summarizes key quality metrics for the two advanced formulations as reported in the literature.
| Formulation Parameter | Nanoemulsion [3] | Solid Lipid Nanoparticles (SLNs) [2] |
|---|---|---|
| Particle Size | 10–200 nm | 236 nm |
| Zeta Potential | -0.7 ± 0.02 to 2.12 ± 0.04 mV | +23.0 mV (with chitosan) |
| Encapsulation Efficiency | Information not explicitly provided | 75% |
| Drug Loading | Information not explicitly provided | 14% |
| Key Excipients | Castor oil, Tween 80, Transcutol P, HPMC K15M | Stearic acid, PVA, Chitosan, D-lactose monohydrate |
| In Vitro Drug Release | ~70% within 12 hours (ex vivo skin permeation) | Steady release over 72 hours |
Problem: Low Drug Loading or Encapsulation Efficiency
Problem: Formulation Instability or Phase Separation
Problem: Inconsistent Particle Size or High Polydispersity Index (PDI)
The table below summarizes specific interactions between primaquine and various excipients as reported in the literature. This can help you select candidates for your formulation.
| Excipient / Carrier System | Interaction/Compatibility Status | Key Evidence from DSC & Other Techniques | Citation |
|---|---|---|---|
| Monoammonium Glycyrrhizinate (GLY) | Compatible (used for taste masking) | No interaction in solid dispersion; FTIR and DSC showed no physicochemical interaction. | [1] |
| Stearic Acid (in SLNs) | Compatible | DSC thermograms showed the drug was present in nanoparticles; disappearance of decomposition exotherms suggested increased physical stability. | [2] |
| Chitosan (in SLNs) | Compatible | FTIR indicated negligible changes in characteristic peaks, suggesting no interaction among components. | [2] |
| 2-hydroxypropyl-β-cyclodextrin (HPCD) | Weak interaction (non-inclusion complex) | DSC and Job Plot determined a preferred 1:2 molar ratio; complexation significantly slowed drug release. | [3] |
| Lipid Bilayers (e.g., HSPC) | Interacts, affecting membrane integrity | Thermogram revealed the loss of an endothermic peak at 186.6 °C in dual-loaded (PQ+CQ) liposomes, identical to the phospholipid peak. | [4] |
The following workflow and details outline a standard operating procedure for a DSC-based compatibility study, synthesized from multiple methodological descriptions [5] [6] [7].
Step 1: Sample Preparation
Step 2: DSC Instrumentation & Parameters
Step 3: Data Collection
Here are answers to frequently asked questions regarding challenges in DSC compatibility studies.
| Question & Issue | Possible Cause & Solution |
|---|
| The DSC curve of my mixture looks like a simple combination of the pure components. Is this compatible? A superposition of curves suggests no interaction [9]. For more confidence, use software to calculate the theoretical additive curve and compare it with the measured curve of the mixture. A close match indicates compatibility [9]. | | I see a minor shift in the melting peak or a change in enthalpy in my mixture. Does this mean incompatibility? Not necessarily. Minor changes can occur due to factors like mixing geometry, dilution effects, or the formation of eutectic mixtures without chemical degradation [6] [8]. Proceed to further tests. | | My DSC results are ambiguous or inconclusive. What should I do next? DSC is a screening tool. Always confirm its findings with other analytical techniques. As one study concluded, "...the combination of DSC and TGA techniques with advanced statistical methods is favorable..." [5]. | | How can I make the interpretation of my DSC data more objective? Employ multivariate statistical analysis. Techniques like Factor Analysis (FA) or Principal Component Analysis (PCA) can process multiple DSC parameters (Tₒₙₛₑₜ, Tₚₑₐₖ, ΔH, etc.) to objectively group samples and reveal incompatibilities not easily spotted by eye [5] [6]. |
The cytotoxicity of primaquine is primarily linked to its metabolic activation and the resulting cellular stress. Understanding these mechanisms is the first step in developing mitigation strategies.
Based on the understood mechanisms, here are practical strategies you can implement in your experimental design. The effectiveness of each strategy may vary depending on your specific cell model.
The table below summarizes the main intervention points and approaches.
| Strategy | Methodological Approach | Key Mechanism Targeted | Considerations & Potential Trade-offs |
|---|---|---|---|
| Antioxidant Co-treatment [2] | Co-apply antioxidants like N-acetyl-L-cysteine (NAC) or Diethyldithiocarbamate (DDTC). | Scavenges ROS, reduces oxidative stress. | May directly counteract primaquine's therapeutic mechanism in anti-malarial or anti-cancer contexts [1] [2]. |
| Inhibition of Metabolic Activation | Use specific CYP450 inhibitors (e.g., paroxetine for CYP2D6) [1]. | Reduces formation of cytotoxic OH-PQm metabolites. | Will abolish the efficacy of primaquine if its action depends on these metabolites. |
| Dose Optimization | Perform careful dose-response curves. Use Single Low-Dose Primaquine (SLDPQ, 0.25 mg/kg) regimen [3]. | Minimizes exposure to cytotoxic metabolites while aiming to preserve efficacy. | The safe SLDPQ dose for malaria may not be effective in other experimental models. |
| Cell Line Selection | Use cell lines with inherent resistance to oxidative stress. | Avoids the problem by using a robust model. | Not applicable if the study requires the use of sensitive or specific cell types. |
Here are detailed methodologies for key experiments to validate the effectiveness of the cytotoxicity reduction strategies mentioned above.
Protocol 1: Assessing the Role of Oxidative Stress Using Antioxidants
Protocol 2: Quantifying Apoptosis via Caspase Activation
The following diagram visualizes the core mechanisms of cytotoxicity and the corresponding mitigation strategies you can employ in your experiments.
Q1: The cytotoxicity in my experiment is too high. What is the first parameter I should adjust? A1: The most straightforward parameter to adjust is the drug concentration. Perform a detailed dose-response curve to find a window where the desired biological effect (e.g., anti-viral or anti-cancer activity) is observed with minimal cell death. Referencing the single low-dose (0.25 mg/kg) used in malaria studies could be a starting point for dilution, though your optimal concentration will be model-dependent [3].
Q2: I am using a non-hepatic cell line. Why is primaquine still cytotoxic? A2: Cytotoxicity in non-hepatic cells can occur for two main reasons. First, some cell lines express metabolic enzymes like CYP2D6 or CPR, enabling local production of toxic metabolites [1]. Second, if your this compound is metabolized in vivo (e.g., in a mouse model), the resulting hydroxylated metabolites can circulate and exert effects on your target cells [1] [2].
Q3: Are there specific cell health assays you recommend for monitoring primaquine-induced toxicity? A3: Yes, a combination of assays is best:
The table below summarizes specific interference challenges and their recommended solutions as reported in the literature.
| Interference Challenge / Source | Impact on Analysis | Recommended Solution | Key Experimental Parameters |
|---|
| Co-formulated Drug (Chloroquine) [1] | Co-elution, inaccurate quantitation of primaquine. | UPLC-DAD with Gradient Elution • Faster run time, better resolution vs. HPLC. | Column: Hypersil C18 (50 x 2.1 mm, 1.9 µm). Mobile Phase: (A) Acetonitrile; (B) 0.1% aq. triethylamine, pH 3.0. Gradient: 10% A to 40% A over 0.47 min. Flow Rate: 0.6 mL/min. Detection: UV @ 260 nm [1]. | | Excipient Interaction (Crospovidone) [2] | Formation of degradation products (Impurity 1 & 2) during stability studies. | HPLC-UV for Impurity Profiling • Monitor and control impurity levels. | Column: C18 (250 x 4.6 mm, 5 µm). Mobile Phase: Gradient of TFA 0.1% and Acetonitrile. Detection: UV @ 265 nm & 220 nm [2]. | | Carboxyprimaquine Metabolite [3] | Interference in quantifying the parent drug; different properties of enantiomers. | LC-MS/MS with Chiral Separation • Enantiospecific quantification. | Column: Chiralcel OD-3R (150 x 4.6 mm, 3 µm). Mobile Phase: Gradient of Ammonium Formate/ACN and Methanol/ACN. Detection: MS/MS, ESI+ mode [3]. | | 5,6-orthoquinone Metabolite & Plasma Matrix [4] [5] | Matrix effects, instability of active metabolite. | UHPLC-MS/MS with Stable Isotope IS • Compensates for matrix effects. | Column: Hypersil GOLD aQ C18 (100 x 2.1 mm, 1.9 µm). Mobile Phase: Isocratic, Methanol:Water:Acetonitrile (with formic acid). Detection: MS/MS, ESI+ mode. Stability: Store at -80°C; analyze within 7 days [4] [5]. |
This protocol is adapted from a validated method for the simultaneous determination of primaquine (PQ) and its active metabolite, 5,6-orthoquinone primaquine (5,6-PQ), in human plasma and urine [4] [5].
This diagram outlines a systematic approach to diagnosing and resolving primaquine analytical interferences:
Q1: What is the molecular basis for hemolytic anemia in G6PD-deficient individuals taking primaquine?
Primaquine and its metabolites (e.g., 5-hydroxyprimaquine) induce significant oxidative stress in red blood cells (RBCs) [1] [2]. In G6PD-deficient cells, the inability to regenerate sufficient NADPH leads to depleted glutathione, making RBCs highly susceptible to this oxidative damage.
A key player in the hemolytic process is the RBC membrane protein, Band 3. Oxidative stress triggers tyrosine phosphorylation and aggregation of Band 3, leading to RBC membrane instability and remodeling, ultimately resulting in hemolysis [1].
Q2: What are the critical risk factors for hemolysis when administering primaquine?
The primary risk factors are related to the patient's G6PD status and the drug's dosing regimen. The table below summarizes the key risk factors and management strategies.
| Risk Factor | Description & Mechanism | Management & Research Considerations |
|---|---|---|
| G6PD Deficiency Status | X-linked enzymopathy; hemizygous males, homozygous females at highest risk. Heterozygous females have variable activity [3]. | Mandatory pre-treatment testing with a quantitative/semi-quantitative point-of-care device is strongly recommended [4] [5]. |
| Daily Primaquine Dose | Hemolysis is daily dose-dependent; higher daily doses pose a greater oxidative insult [6] [7]. | Tailor the daily dose to G6PD activity. Higher daily doses (e.g., 1 mg/kg/day) should only be used in G6PD-normal patients [4]. |
| G6PD Variant Severity | Different genetic variants (e.g., Viangchan, Canton, Mahidol, Orissa) are associated with varying degrees of enzyme deficiency and hemolytic risk [7] [3]. | Research should genotype G6PD variants to correlate the severity of hemolysis with specific variants [7]. |
Q3: What are the current evidence-based dosing strategies for primaquine based on G6PD status?
Adherence to prolonged 14-day regimens is poor. Recent research focuses on shorter, higher-dose courses and optimized regimens for deficient individuals. The following table synthesizes key dosing recommendations from clinical guidelines and recent studies.
| G6PD Status | Enzyme Activity | Recommended Regimen | Total Dose | Key Evidence & Context |
|---|---|---|---|---|
| Normal | ≥70% | 0.5 mg/kg/day for 7 days or 0.25 mg/kg/day for 14 days [6] [5] | 3.5-7 mg/kg | The 7-day high-dose course improves adherence; efficacy is total dose-dependent [6]. |
| Intermediate | 30% to <70% | 0.5 mg/kg/day for 14 days [4] [5] | 7 mg/kg | A more cautious, supervised 14-day course is used for intermediate activity [5]. |
| Deficient | <30% | 0.75 mg/kg once weekly for 8 weeks [2] [4] | 6 mg/kg | Standard WHO recommendation to allow erythropoietic recovery between doses [2]. |
| Deficient (Research) | <30% | Ascending daily dose over 15-20 days (e.g., 7.5mg to 45mg) [7] [8] | ~7-15 mg/kg | Pharmacometric studies show this can achieve radical cure in <3 weeks with controlled hemolysis; not yet standard practice [7]. |
Q4: What are the essential components of a safety monitoring protocol for primaquine trials?
Robust safety monitoring is non-negotiable, even with G6PD screening, due to the risk of misclassification and variable expression in heterozygotes.
Experimental Protocol: Pharmacometric Assessment of Hemolysis
This methodology, adapted from a study in healthy G6PD-deficient volunteers, characterizes the dose-response relationship [7] [8].
The diagram below illustrates the molecular mechanism of hemolysis and the corresponding experimental workflow for its assessment.
Troubleshooting Common Experimental Challenges
What is the mechanistic link between primaquine and methemoglobinemia? Primaquine is a prodrug, and its antimalarial activity, as well as its hematological toxicity, are believed to be mediated by its metabolites rather than the parent drug [1] [2]. These oxidative metabolites, generated via hepatic metabolism (notably by CYP2D6), are responsible for oxidizing hemoglobin's ferrous iron (Fe²⁺) to the ferric state (Fe³⁺), forming methemoglobin, which cannot bind oxygen effectively [3] [4].
Is methemoglobinemia purely a toxicity concern, or can it be a useful biomarker? Recent evidence suggests a positive correlation between methemoglobin levels and antihypnozoite efficacy. For a given primaquine regimen, higher methemoglobin levels on day 7 are associated with a significant reduction (30%) in the risk of P. vivax recurrence [4]. This justifies the use of day 7 methemoglobin as a population-level surrogate endpoint for antihypnozoite activity in clinical trials, potentially reducing required sample sizes and follow-up duration [4].
Which patient factors significantly increase the risk of methemoglobinemia? The primary risk factors are genetic. Pre-existing deficiencies in G6PD or NADH-methemoglobin reductase significantly increase susceptibility [3] [5] [2]. Concomitant use of other oxidative drugs (e.g., dapsone) can also potentiate risk [3]. Note that in individuals with G6PD deficiency, primaquine administration does not lead to the same methaemoglobin increases due to underlying redox imbalances [4].
What are the established and alternative treatments for drug-induced methemoglobinemia? The first step is always to discontinue the offending agent, primaquine [3].
This table consolidates key quantitative findings from clinical research to inform your experimental expectations.
| Study / Context | Patient Population | Primaquine Regimen | Mean MetHb Levels (%) | Key Correlation / Finding |
|---|---|---|---|---|
| P. vivax Treatment (2017) [1] | 54 adults in Brazilian Amazon | 0.25 mg/kg/day for 14 days (with chloroquine) | 3.1% - 6.5% (range across days and genders) | No significant correlation found between parent primaquine plasma concentration and MetHb levels [1]. |
| Meta-Analysis (2024) [4] | 1,747 patients with normal G6PD | Various daily doses | Variable (Dose-dependent) | A doubling in day 7 MetHb was associated with a 30% reduced risk of P. vivax recurrence (Adj. HR=0.70) [4]. |
| Severe Case Report (2022) [3] | 67-year-old lung transplant patient | Dose for PJP treatment | Peak at 36.0% | Successfully treated with ascorbic acid after methylene blue was contraindicated [3]. |
Understanding the absorption, metabolism, and genetic influences on primaquine is crucial for troubleshooting experimental outcomes.
| Factor | Description | Research Implication |
|---|---|---|
| CYP2D6 Metabolism | Primaquine's activity is likely dependent on CYP2D6-generated metabolites [2]. CYP2D6 polymorphism is a key source of variability in clinical response [2] [4]. | Genotype participants for CYP2D6 to account for variability in drug activation and MetHb formation. |
| Main Metabolite | Carboxyprimaquine is the main circulating metabolite and is not considered active [2]. | Measuring only the parent drug and carboxyprimaquine may not fully explain efficacy or toxicity; focus on hydroxylated metabolites. |
| Protein Binding | Approximately 74% protein bound, mainly to alpha-1 acid glycoprotein [2]. | Consider potential interactions with other highly protein-bound drugs in your study design. |
| Half-Life (Primaquine) | 5.6 ± 1.0 hours (Mean terminal half-life) [2]. | Supports a multiple-daily-dosing regimen. The long half-life of carboxyprimaquine (~22h) may also be relevant [2]. |
Objective: To systematically quantify methemoglobin levels in subjects receiving primaquine for correlation with efficacy and safety endpoints.
Materials:
Methodology (Adapted from Hegesh et al.) [1]:
This experimental workflow can be visualized as follows:
The following diagram illustrates the current understanding of the metabolic pathway and its relationship to efficacy and toxicity.
For standard in vivo administration, a simple aqueous solution is commonly used. The table below summarizes a validated protocol from a screening assay in P. berghei-infected mice.
| Component | Concentration / Method | Purpose and Notes |
|---|---|---|
| Vehicle | Phosphate-Buffered Saline (PBS) [1] | Aqueous, isotonic solution; ensures biocompatibility. |
| Administration Route | Oral gavage (per os) [1] | Standard for rodent efficacy studies. |
| Dosing Regimen | Two consecutive days [1] | Example from a specific screening paradigm. |
For more advanced, targeted delivery, especially to the liver, nanoparticle formulations have been developed. The table below outlines the composition and characteristics of a PQ-loaded PLGA nanoparticle system.
| Parameter | Specification | Purpose and Notes |
|---|---|---|
| Polymer Matrix | PLGA (Poly(lactic-co-glycolic acid)) [2] | Biocompatible, biodegradable polymer. |
| Preparation Method | Modified double emulsion solvent evaporation (w/o/w) [2] | Encapsulates hydrophilic drugs effectively. |
| Mean Particle Size | 228 ± 2.6 nm [2] | Optimal for cellular uptake. |
| Zeta Potential | +27.4 mV [2] | Positive surface charge. |
| Encapsulation Efficiency | 81.3 ± 3.5% [2] | High drug loading. |
| In Vitro Release Profile | Continuous release over 72 hours [2] | Provides sustained drug delivery. |
The following diagram illustrates a standard workflow for preparing and administering primaquine diphosphate in a rodent efficacy study:
Here are solutions to frequently encountered problems in this compound in vivo studies:
The table below summarizes the key experimental data from a 2015 study that directly compared HPLC-DAD and UPLC-DAD methods for analyzing anti-malarial drugs, including primaquine [1] [2] [3].
| Performance Parameter | HPLC-DAD Method | UPLC-DAD Method | Implications for Analysis |
|---|---|---|---|
| Analysis Time | 5.0 minutes per run [1] | 1.3 minutes per run [1] | UPLC offers a 74% reduction in analysis time, drastically increasing throughput [1] [4]. |
| Chromatographic Column | ACE C18 (100 mm × 4.6 mm; 5 μm) [1] | Hypersil C18 (50 mm × 2.1 mm; 1.9 μm) [1] | UPLC uses shorter columns with smaller particle sizes, enabling faster separations under higher pressure [4]. |
| Flow Rate | 1.0 mL/min [1] | 0.6 mL/min [1] | Lower flow rate in UPLC contributes to significant solvent reduction over time [1]. |
| System Pressure | Conventional | High Pressure (up to 1000 bar) [4] | UPLC requires instrumentation capable of withstanding ultra-high pressures [4]. |
| Retention Time (Primaquine) | ~2.3 minutes [1] | ~0.9 minutes [1] | Faster elution in UPLC without compromising separation quality. |
| Validation Results | |||
| ▸ Linearity (r²) | > 0.99 [1] | > 0.99 [1] | Both methods demonstrated excellent correlation over the tested range. |
| ▸ Precision (CV) | < 2.0% [1] | < 2.0% [1] | Both methods showed highly repeatable results. |
| ▸ Accuracy (Recovery) | 98.37% - 100.67% [1] | 98.11% - 99.83% [1] | Both methods provided accurate quantification with recovery rates close to 100%. |
Here are the detailed methodologies cited in the performance comparison.
This method was developed for the quality control of tablet formulations containing chloroquine and primaquine [1].
The conventional HPLC method was adapted and used as a benchmark for the UPLC method development [1].
Another study focused specifically on primaquine phosphate bulk drug, developing a stability-indicating UPLC method for assay and impurity determination [5].
To visualize the decision-making process for selecting a technique, the following diagram outlines the key factors.
The diagram highlights the core advantages of UPLC. The primary drivers for adopting UPLC are analysis speed, superior resolution, and reduced solvent consumption, making it ideal for high-throughput environments like quality control labs [1] [4]. HPLC remains a robust, cost-effective choice for labs with budget constraints or where existing methods and equipment are already established.
For researchers needing to analyze primaquine and its metabolites in biological fluids (e.g., for pharmacokinetic studies), more sophisticated techniques are required.
The table below summarizes the core characteristics of the qNMR method in comparison to the standard pharmacopeial methods as detailed in the recent research.
| Feature | Quantitative 1H NMR (qNMR) | Pharmacopeial Methods (HPLC/Titrimetric) |
|---|---|---|
| Principle | Absolute quantification using an internal standard (e.g., Ethylene Carbonate) [1] [2] | Relative quantification via chromatography or chemical reaction [2] |
| Key Advantage | Simple sample prep; no primaquine reference standard needed; provides structural info [2] | Officially mandated in compendia like USP and Ph. Eur. [2] |
| Sample Preparation | Dissolve API and Internal Standard in deuterated solvent (DMSO-d6) [1] [2] | Requires specific primaquine reference standard (for HPLC) or solution standardization (for titration) [2] |
| Analysis Time | Rapid [2] | Time-consuming (HPLC) [2] |
| Solvent Consumption | Low [2] | Large volume of organic solvent (HPLC) [2] |
| Accuracy & Validation | Statistically equivalent to HPLC; fully validated (linearity, precision, accuracy, etc.) [1] [2] | Considered the reference method; titration may be affected by impurities [2] |
For researchers interested in implementing the qNMR technique, here are the specific experimental details from the studies.
The cited research supports several key points for your comparison guide:
The following diagram illustrates the streamlined workflow of the qNMR method for the quality control of this compound, highlighting its simplicity compared to traditional methods.
Recent studies have identified this compound (PD) as a potential agent for blocking vascular leakage through a process of drug repositioning [1] [2] [3]. The experimental data, primarily from in vitro and animal model studies, is summarized below.
| Aspect | Experimental Findings for this compound |
|---|---|
| Primary Mechanism | Stabilizes endothelial cell junctions by targeting Ubiquitin-Specific Protease 1 (USP1) [1] [2]. |
| Effect on Junctions | Inhibits VEGF-induced disruption of VE-cadherin at cell boundaries and blocks the formation of actin stress fibers [1] [2]. |
| Key Molecular Actions | Inhibits deubiquitinating enzyme activity of USP1; stabilizes cortactin actin rings in endothelial cells [1] [2]. |
| In Vitro Efficacy | At 5 µM, significantly reduced VEGF-induced hyperpermeability in Human Umbilical Vein Endothelial Cells (HUVECs) [1] [2]. |
| In Vivo Efficacy | Significantly reduced vascular leakage in mouse models of streptozotocin (STZ)-induced diabetic retinopathy [1] [2]. |
The following diagram illustrates the signaling pathway through which this compound exerts its stabilizing effect on the endothelial barrier.
For research and reproducibility, here are the methodologies used in the key studies on this compound.
| Experiment | Detailed Protocol |
|---|---|
| In Vitro Permeability | Cells: Human Umbilical Vein Endothelial Cells (HUVECs). Procedure: Cells grown on gelatin-coated filters until confluent. Pre-treated with PD (5 µM) for 30 min, then induced with VEGF (30 ng/ml) for 30 min. Measurement: Transendothelial Electrical Resistance (TEER) measured; paracellular permeability confirmed with FITC-dextran [1] [2]. |
| Immunofluorescence Staining | Cells: HUVECs. Procedure: Cells fixed, permeabilized, and incubated with anti-VE-cadherin antibody. Actin filaments stained with rhodamine phalloidin. Analysis: Visualized via fluorescence and confocal microscopy to observe junction integrity and actin organization [1] [2]. |
| Enzyme Activity Assay | Target: Ubiquitin-Specific Protease 1 (USP1). Procedure: Deubiquitinating enzyme activity assays performed to identify USP1 as a potential target of PD. Inhibition of USP1 was shown to conserve barrier function [1] [2]. |
| In Vivo Model (Miles Assay & Diabetic Retinopathy) | Model: Mouse model of streptozotocin (STZ)-induced diabetic retinopathy. Treatment: PD administered. Measurement: Significant reduction in vascular leakage compared to control [1] [2]. |
To fairly assess this compound, it's crucial to understand the standard approaches in vascular leakage research. The table below outlines common targets and strategies, though their efficacy relative to PD is not quantified in the available data.
| Therapeutic Strategy | Common Targets / Drugs | Key Mechanisms of Action |
|---|---|---|
| Targeting Junctions | VE-cadherin, Occludin, Claudin | Strengthens adherens and tight junctions to prevent paracellular leakage [4]. |
| Targeting Cytoskeleton | RhoA/ROCK pathway, MLCK | Inhibits contraction of actin-myosin cytoskeleton to maintain endothelial barrier [4] [5]. |
| Addressing Inflammation | Anti-VEGF, Corticosteroids | Reduces inflammatory cytokines and growth factors that increase permeability [4]. |
| Drug Repositioning | This compound | Identified via screening; acts through stabilization of junctions via USP1 inhibition [1] [2]. |
The lack of a direct comparison in the literature means that claiming superiority of one approach over another is not currently evidence-based. For a comprehensive analysis, you would need to:
The table below summarizes the pharmacokinetic properties of various antimalarial drugs, highlighting key differences in their absorption, distribution, and elimination [1] [2].
| Drug | Elimination Half-life (t½β) | Key Pharmacokinetic Properties & Notes |
|---|---|---|
| Primaquine | 6-12 hours (in healthy subjects) [1]. More recent studies report a half-life of approximately 4-7.4 hours [3] [4]. | Rapidly eliminated. ~96% cleared by hepatic metabolism [1]. Pharmacokinetics are linear and dose-proportional [3]. |
| Quinine/Quinidine (Cinchona alkaloids) | 6-12 hours [1] | Rapidly eliminated. ~80% cleared by hepatic metabolism. Pharmacokinetics are significantly altered during malaria infection (reduced Vd and clearance, prolonged half-life) [1]. |
| Proguanil | 6-12 hours [1] | Rapidly eliminated. ~50% cleared by hepatic metabolism [1]. |
| Chloroquine | 6 to 50 days [1] | Extensive tissue distribution and prolonged activity after a single dose. 55% plasma protein bound [1]. |
| Mefloquine | 6.5 to 33 days [1] | Extensive tissue distribution and prolonged activity. 98% plasma protein bound [1]. |
| Pyrimethamine | 35 to 175 hours [1] | 85% plasma protein bound. Clearance is higher in children than in adults [1]. |
For researchers, the methodology from recent bioequivalence and pharmacokinetic studies provides a robust experimental framework.
1. Bioequivalence Study Protocol (2024) A 2024 study established a classic protocol to test the bioequivalence of a new 15 mg primaquine tablet against a reference product [3].
2. Key Pharmacokinetic Study (1985) An earlier foundational study characterized the absolute bioavailability and single-dose kinetics of primaquine [4].
Primaquine's activity and toxicity are driven by its complex metabolism. The following diagram illustrates the key pathways.
The diagram shows that primaquine's metabolic fate is enantioselective. The (+)-S enantiomer is preferentially metabolized to form an N-carbamoyl glucuronide conjugate, while the (-)-R enantiomer is more efficiently converted to the carboxy metabolite [5]. The formation of the active, but unstable, oxidative metabolites via the highly polymorphic CYP2D6 pathway is crucial for both its antirelapse efficacy and its potential to cause haemolysis in G6PD-deficient individuals [3].
Primaquine's activity is not from the parent drug itself, but from its metabolites, which engage in a two-step biochemical relay to generate high levels of hydrogen peroxide (H₂O₂). The process is detailed below.
This redox cycling between hydroxylated and quinoneimine metabolites, fueled by CPR, leads to a massive and localized accumulation of H₂O₂, resulting in oxidative damage and cell death [1] [2].
The following table compares primaquine's mechanism with other common agents known to induce ROS.
| Inducer / Agent | Primary Mechanism of ROS Induction | Key Experimental Context(s) |
|---|---|---|
| Primaquine Diphosphate | Metabolite-dependent redox cycling; CPR-mediated H₂O₂ generation [1] [2]. | In vitro models of HHV-8-associated Primary Effusion Lymphoma (PEL); Plasmodium gametocyte and liver stage assays [1] [2]. |
| Classical Antimalarials (e.g., Artemisinin) | Iron-mediated cleavage of endoperoxide bridge, generating free radicals [3]. | Mainly in asexual blood-stage malaria models; mechanism is distinct and not metabolite-driven in the same way as PQ [3]. |
| Direct Oxidants (e.g., H₂O₂) | Direct addition of ROS to the system, bypassing cellular metabolic pathways. | Used as a positive control in oxidative stress assays (e.g., measuring apoptosis, caspase activation) [1]. |
| Environmental Stress (Heat, Light) | General disruption of cellular processes, notably the mitochondrial electron transport chain (METC), leading to electron leakage [4] [5]. | Plant and mammalian cell stress studies; a broad, non-specific inducer of cellular oxidative stress [4] [5]. |
| Enzymatic ROS Producers (e.g., NOX family) | Catalyze the production of superoxide (O₂•⁻) and H₂O₂ as a primary, regulated function [6]. | Immunology and inflammation research (e.g., respiratory burst in neutrophils) [6]. |
To study primaquine-induced ROS and its effects, researchers use specific assays. Here are the core methodologies from the cited literature:
Cell Viability and Apoptosis Assay (from [1])
Coupled Metabolism - Gametocytocidal Assay (from [2])
Intracellular ROS Measurement (from [1])
This compound's action is specific because it requires specific metabolites and an enzymatic partner (CPR) to unleash its full oxidative potential. This makes its action highly conditional on the metabolic profile of the target cell [2]. The resulting oxidative stress specifically triggers the mitochondrial and endoplasmic reticulum (ER) stress-mediated apoptosis pathways, as evidenced by the activation of caspase-9 and caspase-4, respectively [1].
The table below summarizes apoptosis-related data for several antimalarial drugs, based on the information I found. Please note that the data for primaquine itself is not available in the search results.
| Drug Name | Chemical Class | Reported Apoptosis Induction | Proposed Primary Mechanism(s) / Key Findings | Experimental Cell Lines / Models |
|---|---|---|---|---|
| Primaquine | 8-aminoquinoline | Information Not Available | Information Not Available in search results [1] [2] | Information Not Available |
| Quinine | Cinchona alkaloid | Yes [3] | Inhibits TRAF6-AKT interaction, reducing AKT phosphorylation (Thr308, Ser473); alters BCL-2/BAX ratio [3]. | HeLa (cervical cancer), A549 (lung adenocarcinoma) [3]. |
| PQ1 (Quinoline derivative) | 4-methylquinoline | Yes [4] | Activates both intrinsic (caspase-9, Bax, cytochrome c) and extrinsic (caspase-8) pathways; increases cleaved caspase-3 [4]. | T47D (breast cancer) [4]. |
| Tafenoquine | 8-aminoquinoline | Information Not Available | Associated with hemolytic concerns in G6PD-deficient individuals; specific apoptosis mechanism not detailed [1]. | Information Not Available |
Here are the methodologies used in the studies on quinine and the quinoline derivative PQ1, which could inform experimental design for primaquine.
1. Cell Viability Assay (MTT Assay) for Quinine [3]
2. Analysis of Apoptotic Markers by Western Blotting for Quinine and PQ1 [4] [3]
3. Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining) for PQ1 [4]
The diagram below illustrates the general apoptosis pathways, integrating the mechanisms reported for quinine and PQ1 as a reference. These pathways are central to research in this area, though their specific relevance to primaquine requires validation.
The current information highlights a direct need for targeted research on primaquine diphosphate:
Acute Toxic